molecular formula C10H10N2O B1267355 4-Amino-6-methoxyquinoline CAS No. 6279-51-2

4-Amino-6-methoxyquinoline

Katalognummer: B1267355
CAS-Nummer: 6279-51-2
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: PHGNGVYUHOARGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-methoxyquinoline is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11373. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGNGVYUHOARGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279141
Record name 4-Amino-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-51-2
Record name 6279-51-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-methoxyquinoline, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and explores its biological context within the broader class of 4-aminoquinolines.

Core Chemical Identity

This compound is a quinoline derivative characterized by an amino group at the 4th position and a methoxy group at the 6th position of the quinoline ring.

CAS Number: 6279-51-2

IdentifierValueSource
IUPAC Name 6-methoxyquinolin-4-amineN/A
Molecular Formula C₁₀H₁₀N₂O
SMILES String COc1ccc2nccc(N)c2c1
InChI Key PHGNGVYUHOARGF-UHFFFAOYSA-N
MDL Number MFCD00473716

Physicochemical Properties

The compound exists as a solid at room temperature. A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Weight 174.20 g/mol
Form Solid
Flash Point Not applicable

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as a combustible solid.

Safety InformationDetailsSource
Storage Class 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3

Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical. The related compound 4-Amino-6-methoxy-2-methylquinoline is classified as Acute Toxicity 4 (Oral) and causes serious eye damage, suggesting that caution should be exercised with this compound as well.

Synthesis and Experimental Protocols

The synthesis of 4-aminoquinolines is a well-established area of organic chemistry. While specific, detailed protocols for this compound (CAS 6279-51-2) are not fully elaborated in the search results, the most common and industrially significant method involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an amine source.

General Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: A solution of the corresponding 4-chloro-6-methoxyquinoline is prepared in a suitable high-boiling point solvent (e.g., phenol, NMP, or an alcohol).

  • Nucleophilic Addition: An amine source (e.g., ammonia, ammonium salt, or a protected amine) is added to the solution. The reaction may require a catalyst, such as a palladium complex for Buchwald-Hartwig amination or simply heat for direct SNAr.

  • Heating and Monitoring: The reaction mixture is heated to a temperature typically ranging from 80°C to 150°C. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The product is typically isolated by precipitation upon adding an anti-solvent or by extraction after neutralizing the reaction mixture.

  • Purification: The crude product is then purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel to yield the pure this compound.

Below is a generalized workflow for the synthesis.

G Generalized Synthesis Workflow for 4-Aminoquinolines A 4-Chloro-6-methoxyquinoline (Starting Material) D Nucleophilic Aromatic Substitution (SNAr) A->D B Amine Source (e.g., NH₃, R-NH₂) B->D C Reaction Vessel (Solvent + Heat) C->D Conditions E Crude Product Mixture D->E F Workup & Purification (Extraction, Crystallization, Chromatography) E->F G This compound (Final Product) F->G

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Compounds in this class are known to exert a wide range of biological effects, including antimalarial, anticancer, antiviral, and anti-inflammatory activities.[1]

Antimalarial Mechanism of Action (General for 4-Aminoquinolines)

The primary mechanism of action for antimalarial 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.

  • Parasite Digestion: The parasite resides within the red blood cells of the host and digests hemoglobin in its digestive vacuole to obtain essential amino acids.

  • Heme Release: This digestion process releases large quantities of toxic free heme.

  • Detoxification: To protect itself, the parasite polymerizes the toxic heme into an insoluble, non-toxic crystal called hemozoin.

  • Inhibitory Action: 4-aminoquinoline drugs are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they cap the growing hemozoin crystal, preventing further polymerization.

  • Toxicity and Death: The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

The potential involvement of this compound in this pathway is depicted below.

G Inhibition of Heme Polymerization by 4-Aminoquinolines cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by parasite proteases Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Biocrystallization (Detoxification) ToxicHeme ↑ Toxic Free Heme Drug This compound (Accumulates in vacuole) Drug->Block Block->Hemozoin Inhibition Death Parasite Death ToxicHeme->Death Oxidative Stress & Membrane Damage

Caption: General signaling pathway for the antimalarial action of 4-aminoquinolines.

The specific biological activities and signaling pathways for this compound itself are subjects for further research. However, its structural similarity to known bioactive molecules makes it a compound of high interest for screening and drug discovery programs.[2][3][4]

References

4-Amino-6-methoxyquinoline: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxyquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors. A thorough understanding of the physicochemical properties of this compound is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing new molecular entities with desired pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a summary of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of these crucial parameters.

Core Physicochemical Data

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for several key physicochemical properties of this compound. The generation of precise values for properties such as melting point, boiling point, aqueous solubility, pKa, and logP would require either direct experimental measurement or prediction using specialized computational software (e.g., ACD/Labs Percepta, ChemAxon).[1][2][3] The foundational properties are summarized in the table below.

PropertyValueData Source
Molecular Formula C₁₀H₁₀N₂O--INVALID-LINK--
Molecular Weight 174.20 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
CAS Number 6279-51-2--INVALID-LINK--
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa Data not available-
logP Data not available-

Experimental Protocols for Property Determination

The following are detailed, standard methodologies that can be employed to experimentally determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas a broad range suggests the presence of impurities.[4]

Methodology (Capillary Method):

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder.[5] The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[4]

  • Measurement: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[4] For an accurate measurement, a fresh sample is heated slowly (1-2°C per minute) near the expected melting point.[6]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3]

Aqueous Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[7]

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

  • Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The saturated solution is then carefully filtered (using a filter that does not adsorb the compound) or centrifuged to remove all undissolved solid.[1]

  • Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for pKa determination.[8]

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water.[9] To maintain a constant ionic strength, a background electrolyte such as 0.15 M potassium chloride is added.[10] The solution is purged with nitrogen to remove dissolved carbon dioxide.[10]

  • Titration: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode.[9]

  • For a basic compound: The solution is first acidified with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.[9]

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[11]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[12]

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer for LogD measurement) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[13]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel or vial.[14]

  • Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate phase separation.[14]

  • Quantification: The concentration of this compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC-UV.[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive determination of the physicochemical properties of a novel compound such as this compound.

G cluster_0 Physicochemical Property Determination Workflow start Compound Synthesis & Purification purity Purity Assessment (e.g., HPLC, NMR) start->purity Initial Sample mp Melting Point Determination purity->mp Purity Confirmed solubility Aqueous Solubility (Shake-Flask) purity->solubility pka pKa Determination (Potentiometric Titration) purity->pka logp logP Determination (Shake-Flask) purity->logp data_analysis Data Analysis & Interpretation mp->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis report Technical Data Sheet & Reporting data_analysis->report Final Properties

Caption: Workflow for experimental physicochemical property determination.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the primary synthetic routes to 4-Amino-6-methoxyquinoline, a key structural motif in medicinal chemistry. The synthesis is presented with a focus on starting materials, reaction conditions, and detailed experimental protocols.

Introduction

This compound is a crucial intermediate in the development of pharmacologically active molecules. Its quinoline core is a prevalent scaffold in numerous approved drugs, and the specific substitution pattern of an amino group at the 4-position and a methoxy group at the 6-position is of significant interest for tuning the biological activity and pharmacokinetic properties of new chemical entities. This document outlines the most common and practical synthetic strategies for obtaining this compound, with a focus on a multi-step synthesis starting from readily available p-anisidine.

Primary Synthetic Pathway: From p-Anisidine

The most well-documented and versatile approach to this compound begins with p-anisidine and proceeds through the formation of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination. This pathway offers a high degree of control and adaptability.

G p_anisidine p-Anisidine step1 Step 1: Conrad-Limpach Cyclization p_anisidine->step1 beta_ketoester β-ketoester (e.g., diethyl malonate) beta_ketoester->step1 hydroxyquinoline 4-Hydroxy-6-methoxyquinoline step1->hydroxyquinoline chlorination Step 2: Chlorination hydroxyquinoline->chlorination chloroquinoline 4-Chloro-6-methoxyquinoline chlorination->chloroquinoline amination Step 3: Amination chloroquinoline->amination final_product This compound amination->final_product

Caption: Synthetic workflow from p-anisidine.

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline (Conrad-Limpach Synthesis)

The initial step involves the condensation of p-anisidine with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system. This classic reaction is known as the Conrad-Limpach synthesis.

Experimental Protocol:

  • Condensation: In a round-bottom flask, equimolar amounts of p-anisidine and diethyl malonate are mixed. A catalytic amount of a weak acid (e.g., acetic acid) can be added. The mixture is heated to approximately 140-150°C for 2-3 hours with stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The intermediate β-aminoacrylate is formed during this step.

  • Cyclization: The reaction mixture containing the intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, preheated to 250-260°C. The reaction is maintained at this temperature for 30-60 minutes.

  • Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then with a solvent like ethyl acetate to remove residual high-boiling solvent. The crude 4-hydroxy-6-methoxyquinoline is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

ParameterValue
Starting Materials p-Anisidine, Diethyl malonate
Reaction Type Condensation and Thermal Cyclization
Key Reagents Acetic acid (catalyst), Diphenyl ether
Temperature 140-150°C (Condensation), 250-260°C (Cyclization)
Reaction Time 2-3 hours (Condensation), 30-60 minutes (Cyclization)
Typical Yield 60-75%
Step 2: Synthesis of 4-Chloro-6-methoxyquinoline

The hydroxyl group at the 4-position of the quinoline is then converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, 4-hydroxy-6-methoxyquinoline is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: The mixture is heated to reflux (approximately 110°C) and maintained for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up: After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until a precipitate forms.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. The crude 4-chloro-6-methoxyquinoline can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

ParameterValue
Starting Material 4-Hydroxy-6-methoxyquinoline
Reaction Type Chlorination
Key Reagents Phosphorus oxychloride (POCl₃), DMF (catalyst)
Temperature Reflux (approx. 110°C)
Reaction Time 2-4 hours
Typical Yield 80-90%
Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) where the chloro group at the 4-position is displaced by an amino group. This is typically achieved by heating the 4-chloroquinoline with a source of ammonia.

Experimental Protocol:

  • Reaction Setup: 4-Chloro-6-methoxyquinoline is placed in a sealed pressure vessel with a solution of ammonia in a suitable solvent, such as ethanol or isopropanol. The use of aqueous ammonia is also possible.

  • Amination: The vessel is heated to 120-150°C for 6-12 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The residue is then taken up in a suitable organic solvent like dichloromethane or ethyl acetate and washed with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

ParameterValue
Starting Material 4-Chloro-6-methoxyquinoline
Reaction Type Nucleophilic Aromatic Substitution
Key Reagents Ammonia (in ethanol or aqueous solution)
Temperature 120-150°C
Reaction Time 6-12 hours
Typical Yield 70-85%

Alternative Synthetic Route: Reduction of 6-Methoxy-4-nitroquinoline

An alternative pathway to this compound involves the reduction of a corresponding nitroquinoline precursor. This route can be efficient if the starting 6-methoxy-4-nitroquinoline is readily available.

G nitroquinoline 6-Methoxy-4-nitroquinoline reduction Reduction nitroquinoline->reduction final_product This compound reduction->final_product

Caption: Alternative synthesis via reduction.

The synthesis of the starting material, 6-methoxy-4-nitroquinoline, can be achieved through the nitration of 6-methoxyquinoline. The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents.

Common Reducing Agents for Nitro Group Reduction:

  • Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding.

  • Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is also a common choice.

Due to the lack of a specific, detailed experimental protocol for this exact transformation in the reviewed literature, a generalized procedure is provided. Researchers should optimize the reaction conditions for their specific setup.

Generalized Experimental Protocol for Reduction:

  • Reaction Setup: 6-Methoxy-4-nitroquinoline is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • Reduction:

    • For Catalytic Hydrogenation: The catalyst (e.g., 10% Pd/C) is added to the solution. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the reaction is complete (monitored by TLC).

    • For Metal/Acid System: The dissolved nitroquinoline is treated with an excess of the metal (e.g., iron powder) and an acid (e.g., acetic acid or ammonium chloride solution) and heated to reflux for several hours.

  • Work-up:

    • For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure.

    • For Metal/Acid System: The reaction mixture is filtered to remove the metal salts, and the filtrate is neutralized with a base. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography.

ParameterValue
Starting Material 6-Methoxy-4-nitroquinoline
Reaction Type Reduction
Key Reagents H₂/Pd/C, Fe/NH₄Cl, or SnCl₂/HCl
Temperature Room temperature to reflux
Reaction Time Varies (typically 2-12 hours)
Typical Yield Generally high (80-95%)

Conclusion

The synthesis of this compound is well-established, with the route starting from p-anisidine via chlorination of the 4-hydroxyquinoline intermediate being the most comprehensively documented. This multi-step process allows for the production of the target compound with good overall yields. The alternative reduction of 6-methoxy-4-nitroquinoline offers a more direct route, provided the starting material is accessible. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in the synthesis of this valuable chemical intermediate.

Spectroscopic Analysis of Quinolines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public spectroscopic data for 4-Amino-6-methoxyquinoline, this guide will utilize the closely related and well-characterized compound, 4-(4-Chlorophenyl)-6-methoxyquinoline , as a representative example to illustrate the principles and application of spectroscopic techniques in the analysis of quinoline derivatives. The methodologies and data interpretation principles described herein are broadly applicable to the structural elucidation of similar molecules.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Chlorophenyl)-6-methoxyquinoline, a key analog in the quinoline class of heterocyclic compounds often investigated in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-(4-Chlorophenyl)-6-methoxyquinoline.

Table 1: ¹H NMR Data for 4-(4-Chlorophenyl)-6-methoxyquinoline
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.76d4.41HH-2
8.06d9.11HH-5
7.48dd8.4, 1.62HH-2', H-6'
7.45-7.39m2HH-3', H-5'
7.36dd9.2, 2.81HH-7
7.20d4.41HH-3
7.09d2.81HH-8
3.76s3H-OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Data for 4-(4-Chlorophenyl)-6-methoxyquinoline
Chemical Shift (δ) ppmAssignment
157.9C-6
147.3C-8a
145.5C-4
144.7C-2
136.6C-1'
134.3C-4'
131.2C-4a
130.4C-2', C-6'
128.8C-3', C-5'
127.2C-5
121.7C-7
121.4C-3
103.1C-8
55.3-OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Table 3: Infrared (IR) Spectroscopy - Predicted Characteristic Peaks
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000Medium-WeakC-H StretchAromatic
2950-2850MediumC-H Stretch-OCH₃
1620-1580Medium-StrongC=C StretchAromatic Ring
1500-1450Medium-StrongC=N StretchQuinoline Ring
1250-1200StrongC-O StretchAryl Ether
1100-1000StrongC-Cl StretchAryl Chloride
850-800StrongC-H BendAromatic (para-substituted)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zFound m/z
[M+H]⁺270.0685270.0689

Ionization Method: ESI[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for quinoline derivatives, based on standard laboratory practices and information from cited sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.

  • Data Acquisition for ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Record data including chemical shift (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

    • Record chemical shifts (δ) in ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

    • Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Waters XEVO G2-XS QTOF, equipped with an electrospray ionization (ESI) source.[1]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire data over an appropriate mass-to-charge (m/z) range.

    • Determine the exact mass and compare it with the calculated mass for the elemental formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound A Compound Synthesis and Purification B Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula A->B C Infrared (IR) Spectroscopy - Identify Functional Groups A->C D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, etc.) - Determine Carbon-Hydrogen Framework A->D E Data Integration and Structure Elucidation B->E C->E D->E F Final Structure Confirmation E->F

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

The Discovery and History of 4-Amino-6-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxyquinoline stands as a significant scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic relevance. Its history is deeply intertwined with the quest for antimalarial agents, and its structural framework continues to be a source of inspiration for the design of novel drugs targeting a range of diseases, including cancer. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound, tailored for professionals in drug development and scientific research.

I. Discovery and Historical Context

The journey to the discovery of this compound is rooted in the broader history of quinoline-based antimalarial drugs. The first successful treatment for malaria utilized the bark of the cinchona tree, from which quinine, a quinoline alkaloid, was isolated in the early 19th century. This pivotal discovery spurred the development of synthetic quinoline derivatives.

The primary route for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor. Therefore, the history of this compound is intrinsically linked to the development of methods to synthesize its precursor, 4-chloro-6-methoxyquinoline.

II. Synthetic Methodologies

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the intermediate 4-chloro-6-methoxyquinoline, followed by amination.

A. Synthesis of 4-Chloro-6-methoxyquinoline

Several methods have been developed for the synthesis of the key intermediate, 4-chloro-6-methoxyquinoline. A common and effective approach is the cyclization of an appropriate aniline derivative followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinoline

This protocol is a generalized representation based on established quinoline synthesis methods.

  • Step 1: Cyclization to form 4-hydroxy-6-methoxyquinoline.

    • Reactants: p-Anisidine and diethyl malonate (or a similar three-carbon component).

    • Procedure: p-Anisidine is reacted with diethyl malonate in a high-boiling point solvent, such as diphenyl ether, at elevated temperatures (typically >250 °C). The reaction proceeds via a Conrad-Limpach-Knorr reaction, involving an initial Michael addition followed by cyclization and aromatization to yield 4-hydroxy-6-methoxyquinoline.

    • Work-up: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is then collected by filtration and washed.

  • Step 2: Chlorination of 4-hydroxy-6-methoxyquinoline.

    • Reactant: 4-hydroxy-6-methoxyquinoline.

    • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent.

    • Procedure: 4-hydroxy-6-methoxyquinoline is heated under reflux with an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

    • Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the 4-chloro-6-methoxyquinoline. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

B. Synthesis of this compound

The final step involves the amination of the 4-chloroquinoline intermediate.

Experimental Protocol: Synthesis of this compound

  • Reactants: 4-chloro-6-methoxyquinoline and a source of ammonia.

  • Procedure: 4-chloro-6-methoxyquinoline is heated with a concentrated solution of ammonia in a sealed vessel at elevated temperatures (e.g., 150-180 °C). Alternatively, the reaction can be carried out in a solvent such as phenol or by using ammonium salts.

  • Work-up: After cooling, the reaction mixture is made alkaline, and the product is extracted with an organic solvent like chloroform or dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated to yield this compound. Purification can be achieved by recrystallization.

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination p_Anisidine p-Anisidine Reaction1 Conrad-Limpach-Knorr Reaction (High Temperature) p_Anisidine->Reaction1 Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Reaction1 Hydroxyquinoline 4-Hydroxy-6-methoxyquinoline Reaction1->Hydroxyquinoline Reaction2 Chlorination (Reflux) Hydroxyquinoline->Reaction2 POCl3 POCl₃ POCl3->Reaction2 Chloroquinoline 4-Chloro-6-methoxyquinoline Reaction2->Chloroquinoline Reaction3 Amination (High Temperature/Pressure) Chloroquinoline->Reaction3 Ammonia Ammonia Ammonia->Reaction3 Final_Product This compound Reaction3->Final_Product G Hemoglobin Hemoglobin (in Parasite Digestive Vacuole) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Cell_Death Parasite Cell Death Heme->Cell_Death Accumulation leads to Aminoquinoline This compound Aminoquinoline->Inhibition Inhibition->Hemozoin Inhibits G HGF HGF cMet c-Met Receptor HGF->cMet Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) cMet->Downstream Activates Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Aminoquinoline This compound Derivative Aminoquinoline->Inhibition Inhibition->cMet Inhibits

An In-depth Technical Guide to 4-Amino-6-methoxyquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-6-methoxyquinoline derivatives and their analogs, a class of compounds with significant therapeutic potential. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in anticancer and antimalarial drug development.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of a methoxy group at the 6-position of the quinoline ring has been shown to modulate the pharmacological properties of these compounds, leading to the development of potent and selective therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide will delve into the synthetic strategies for creating these molecules, summarize their biological activities with quantitative data, and provide detailed experimental protocols for their evaluation. Furthermore, it will visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of their cellular and molecular interactions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the nucleophilic aromatic substitution of a leaving group, such as a chlorine atom, at the 4-position of the 6-methoxyquinoline ring with a desired amine.

General Synthetic Protocols

Protocol 1: Synthesis of N-substituted-4-amino-6-methoxyquinoline Derivatives

A general and widely used method involves the reaction of 4-chloro-6-methoxyquinoline with a primary or secondary amine.

  • Step 1: Preparation of 4-chloro-6-methoxyquinoline. This intermediate can be synthesized from 6-methoxy-4-quinolinol through chlorination using reagents such as phosphorus oxychloride (POCl₃).

  • Step 2: Nucleophilic Aromatic Substitution. A mixture of 4-chloro-6-methoxyquinoline and the desired amine (mono- or dialkylamine) is heated, often in a solvent like tert-butanol or under neat conditions at elevated temperatures (e.g., 120-130°C), for several hours.[2] The reaction progress is monitored by thin-layer chromatography.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.[2]

Protocol 2: Ugi-Azide Reaction for the Synthesis of Tetrazole-Containing Analogs

This multi-component reaction allows for the rapid generation of complex this compound analogs.

  • Step 1: Formation of the Amine Precursor. 6-methoxyquinolin-8-amine is a common starting material.[3]

  • Step 2: Ugi-Azide Reaction. The amine, an aldehyde, trimethylsilyl azide, and an isocyanide (e.g., tert-butyl isocyanide) are dissolved in a suitable solvent like methanol and stirred at room temperature for an extended period (20–120 hours).[3]

  • Step 3: Purification. The solvent is evaporated, and the residue is dissolved in an organic solvent and washed sequentially with aqueous sodium disulfite and sodium bicarbonate solutions to remove unreacted starting materials and byproducts.[3] The final product is then purified.

Biological Activities and Quantitative Data

This compound derivatives have shown significant promise as both anticancer and antimalarial agents. The following tables summarize the in vitro activities of selected compounds.

Anticancer Activity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying their potency.

Compound IDCell LineIC₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast Cancer)Potent (Specific value not provided)[2]
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast Cancer)More potent than chloroquine (Specific value not provided)[2]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) PANC-1 (Pancreatic Cancer)2-16 (Concentration-dependent reduction in viability)[4][5]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) MIA PaCa-2 (Pancreatic Cancer)2-16 (Concentration-dependent reduction in viability)[4][5]
4,7-disubstituted 8-methoxyquinazoline derivative (18B) HCT116 (Colon Cancer)5.64 ± 0.68[6]
4,7-disubstituted 8-methoxyquinazoline derivative (18B) HepG2 (Liver Cancer)23.18 ± 0.45[6]
Antimalarial Activity

The antiplasmodial activity of these derivatives is a critical area of research, particularly in the face of growing drug resistance.

Compound ClassPlasmodium falciparum StrainIC₅₀ (µM)Reference
8-Amino-6-methoxyquinoline-tetrazole hybrids (methyl linker) NF54 (Chloroquine-sensitive)0.324 - 2.68[3]
8-Amino-6-methoxyquinoline-tetrazole hybrids ((methylamino)ethyl linker) NF54 (Chloroquine-sensitive)2.51 - 15.98[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

In Vitro Antiplasmodial Activity Assay

The in vitro activity against Plasmodium falciparum can be determined using various methods, such as the SYBR Green I-based fluorescence assay.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes in a complete culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Procedure:

    • Add the parasite culture (at the ring stage) to a 96-well plate.

    • Add the diluted test compounds to the wells. Include positive (e.g., chloroquine) and negative controls.

    • Incubate the plate for 72 hours under standard culture conditions.

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design and development.

Induction of Apoptosis and Autophagy in Cancer Cells

Certain this compound analogs have been shown to induce programmed cell death in cancer cells through the modulation of key signaling pathways. For instance, the derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been demonstrated to induce both apoptosis and autophagy in pancreatic cancer cells.[4][5] This is achieved through the suppression of the Akt/mTOR pathway and the induction of endoplasmic reticulum (ER) stress.[5] The induction of apoptosis is characterized by the activation of Caspase-3 and the cleavage of PARP, while autophagy is marked by an increase in LC3-II and Beclin-1 protein expression and the degradation of p62.[5]

apoptosis_autophagy_pathway This compound\nDerivative This compound Derivative Akt/mTOR Pathway Akt/mTOR Pathway This compound\nDerivative->Akt/mTOR Pathway inhibits ER Stress ER Stress This compound\nDerivative->ER Stress induces Autophagy Autophagy Akt/mTOR Pathway->Autophagy inhibits Caspase-3 Activation Caspase-3 Activation ER Stress->Caspase-3 Activation ER Stress->Autophagy Beclin-1 Beclin-1 Autophagosome\nFormation Autophagosome Formation Beclin-1->Autophagosome\nFormation LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II LC3-II->Autophagosome\nFormation Autophagosome\nFormation->Autophagy p62 Degradation p62 Degradation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Autophagy->p62 Degradation

Apoptosis and Autophagy Induction Pathway.
Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[7] Some quinazoline derivatives, which share a similar scaffold with quinolines, have been shown to inhibit this pathway by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[6] This leads to the downregulation of Wnt target genes, such as c-MYC and Cyclin D1, which are critical for cancer cell proliferation and survival.[6]

wnt_pathway_inhibition cluster_off Wnt OFF State cluster_on Wnt ON State Destruction Complex\n(Axin, APC, GSK3β) Destruction Complex (Axin, APC, GSK3β) β-catenin (cytoplasmic) β-catenin (cytoplasmic) Destruction Complex\n(Axin, APC, GSK3β)->β-catenin (cytoplasmic) phosphorylates Proteasomal\nDegradation Proteasomal Degradation β-catenin (cytoplasmic)->Proteasomal\nDegradation β-catenin (nuclear) β-catenin (nuclear) β-catenin (cytoplasmic)->β-catenin (nuclear) translocates Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Frizzled/LRP5/6->Destruction Complex\n(Axin, APC, GSK3β) inhibits TCF/LEF TCF/LEF β-catenin (nuclear)->TCF/LEF Target Gene\nExpression\n(c-MYC, Cyclin D1) Target Gene Expression (c-MYC, Cyclin D1) TCF/LEF->Target Gene\nExpression\n(c-MYC, Cyclin D1) This compound\nDerivative This compound Derivative This compound\nDerivative->β-catenin (nuclear) inhibits interaction with TCF/LEF

Inhibition of Wnt/β-catenin Signaling.
Antimalarial Mechanism of Action

The primary mechanism of action for 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To detoxify, the parasite polymerizes heme into an insoluble crystal called hemozoin. 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

antimalarial_mechanism cluster_vacuole Inside Parasite Food Vacuole Hemoglobin\n(from host) Hemoglobin (from host) Heme (toxic) Heme (toxic) Hemoglobin\n(from host)->Heme (toxic) Parasite Food Vacuole Parasite Food Vacuole Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Polymerization Oxidative Stress\n& Parasite Death Oxidative Stress & Parasite Death Heme (toxic)->Oxidative Stress\n& Parasite Death This compound This compound This compound->Heme (toxic) Inhibits Polymerization

Antimalarial Mechanism of Action.

Experimental Workflow Visualization

A logical workflow is critical for the systematic evaluation of novel compounds.

experimental_workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity antimalarial Antimalarial Assays in_vitro->antimalarial mechanism Mechanism of Action Studies cytotoxicity->mechanism antimalarial->mechanism pathway Signaling Pathway Analysis (Western Blot, etc.) mechanism->pathway apoptosis_assay Apoptosis/Autophagy Assays mechanism->apoptosis_assay in_vivo In Vivo Studies (Animal Models) pathway->in_vivo apoptosis_assay->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Drug Discovery Workflow.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimalarial therapies. Their synthesis is accessible through established chemical methodologies, and their biological activities can be robustly evaluated using the detailed protocols provided in this guide. The elucidation of their mechanisms of action, particularly their impact on critical signaling pathways such as apoptosis, autophagy, and Wnt/β-catenin, provides a solid foundation for the rational design of next-generation therapeutics. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these promising lead compounds.

References

Biological Screening of Novel 4-Amino-6-methoxyquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-aminoquinoline derivatives have been extensively investigated, leading to the development of crucial drugs like the antimalarial chloroquine. The incorporation of a methoxy group at the 6-position can further modulate the compound's electronic and lipophilic properties, potentially enhancing its biological efficacy and pharmacokinetic profile. This technical guide provides an in-depth overview of the biological screening process for novel 4-Amino-6-methoxyquinoline compounds, focusing on their evaluation as anticancer and antimicrobial agents. It details experimental protocols, presents quantitative data from related studies, and illustrates key pathways and workflows.

Section 1: Anticancer Activity Screening

A primary focus in the development of novel quinoline derivatives is the evaluation of their anticancer potential. These compounds have been shown to interfere with various cellular processes critical for cancer cell proliferation and survival, including cell cycle progression and key signaling cascades.[1][2]

Experimental Protocols

1.1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. The medium in the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included.[3]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition and Solubilization: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Data Acquisition and Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated for each concentration relative to the vehicle control. This data is then used to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of a compound required to inhibit cell growth by 50%.[1][3]

1.2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[1]

  • Principle: Propidium iodide (PI) is a fluorescent agent that stains DNA. The amount of fluorescence is proportional to the DNA content. Cells in the G2/M phase have double the DNA content of cells in the G0/G1 phase.[1]

  • Protocol:

    • Treat cancer cells with the test compound for a specified period (e.g., 24-48 hours).

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol to permeabilize the membrane.

    • Treat the cells with RNase to prevent staining of RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed using specialized software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[1][2]

Data Presentation: Anticancer Activity

The anticancer potency of quinoline derivatives is quantified by their IC50 or GI50 values. Lower values indicate greater potency.

Table 1: In Vitro Anticancer Activity of Representative 4-Aminoquinoline Derivatives
Compound Cancer Cell Line GI50 (μM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22
Compound 6x (a 5,6,7-trimethoxy-4-aminoquinazoline)PC3 (Prostate)6.2 ± 0.9
Compound 6x (a 5,6,7-trimethoxy-4-aminoquinazoline)BGC823 (Gastric)3.2 ± 0.1
Quinoline-based dihydrazone 3b MCF-7 (Breast)7.016
Quinoline-based dihydrazone 3c MCF-7 (Breast)7.05

Data compiled from related studies on quinoline and aminoquinoline derivatives.[4][5][6]

Visualization: Workflows and Signaling Pathways

G Workflow for In Vitro Cytotoxicity (MTT) Assay A Seed Cancer Cells in 96-well Plates B Add Serial Dilutions of This compound Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate for 4 hours C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC50 Value F->G

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that are often dysregulated in cancer.[1]

G Inhibition of a Kinase Signaling Pathway cluster_0 cluster_1 Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Compound Inhibitor->Receptor Inhibits

Caption: Simplified diagram of a kinase signaling pathway inhibited by a quinoline compound.

Section 2: Antimicrobial Activity Screening

Quinoline derivatives are known for their broad-spectrum antimicrobial activities, targeting both bacteria and fungi.[7][8] The screening process aims to determine the minimum concentration of a compound required to inhibit microbial growth.

Experimental Protocols

2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[9] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[9]

    • Microorganism: Use a fresh culture of the test strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[7][8]

  • Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[9]

  • Serial Dilution:

    • Dispense the appropriate broth into the wells of a 96-well microtiter plate.

    • Add the stock solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring a portion of the solution from the first column to the second, mixing, and repeating this process across the plate.[9]

  • Inoculation and Incubation: Add the standardized inoculum to each well (except for a sterility control). The plates are sealed and incubated at 35°C ± 2°C for 16-20 hours for bacteria or 24-72 hours for fungi.[9]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates higher potency.

Table 2: Antibacterial Activity of Representative Quinoline Derivatives
Compound Class Bacterial Strain MIC (μg/mL)
Quinoline-Sulfonamide HybridStaphylococcus aureus0.1904
Quinoline-Sulfonamide HybridEscherichia coli6.09
Novel Quinoline DerivativesBacillus cereus3.12 - 50
Novel Quinoline DerivativesPseudomonas aeruginosa3.12 - 50
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2

Data compiled from studies on various quinoline derivatives.[7][8][10][11]

Table 3: Antifungal Activity of Representative Quinoline Derivatives
Compound Class Fungal Strain MIC (μg/mL)
Novel Quinoline DerivativesAspergillus flavus3.12 - 50
Novel Quinoline DerivativesCandida albicans3.12 - 50
Quinoline-based hydroxyimidazolium hybrid 7c Cryptococcus neoformans15.6
Quinoline-based hydroxyimidazolium hybrid 7d Cryptococcus neoformans15.6

Data compiled from studies on various quinoline derivatives.[7][8][10]

Visualization: Workflow

G Workflow for Antimicrobial Susceptibility Testing (MIC) A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform 2-fold Serial Dilution of Compound in 96-well Plate B->C D Incubate at 35°C C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 3: Overall Screening Cascade

The biological evaluation of novel compounds follows a logical progression from initial high-throughput screening to more detailed in vivo studies.

G General Biological Screening Cascade cluster_0 Discovery Phase cluster_1 Preclinical Phase A Synthesis of Novel This compound Compound Library B Primary In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) A->B C Hit Identification (Compounds with Desired Activity) B->C C->A Inactive D Lead Optimization (Structure-Activity Relationship Studies) C->D Active E Secondary Assays (Mechanism of Action, Selectivity) D->E F In Vivo Studies (Animal Models for Efficacy & Toxicity) E->F G Clinical Candidate F->G

Caption: Logical workflow for the screening and development of novel drug candidates.

Conclusion

The biological screening of novel this compound compounds is a systematic process involving a series of well-defined in vitro and in vivo assays. The initial evaluation focuses on identifying cytotoxic and antimicrobial activities through standardized protocols such as the MTT assay and broth microdilution method. Promising "hit" compounds are then subjected to further investigation to elucidate their mechanism of action, often involving the inhibition of critical cellular signaling pathways. This structured approach, combining detailed experimental protocols with robust data analysis, is essential for identifying and optimizing lead compounds for potential development into next-generation therapeutic agents for treating cancer and infectious diseases.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific experimental data on the solubility and stability of 4-Amino-6-methoxyquinoline is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework for the assessment of its properties based on the known characteristics of structurally related quinoline derivatives. The experimental protocols detailed herein are established methodologies for characterizing new chemical entities.

Introduction

This compound is a heterocyclic amine built upon a quinoline scaffold. The quinoline ring system is a prominent structural motif in a wide array of pharmacologically active compounds, known for its presence in antimalarial, anticancer, and antibacterial agents.[1][2] The amino and methoxy substituents on the quinoline core of this particular molecule suggest its potential for diverse biological activities, making it a compound of interest in drug discovery and development.

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is fundamental for its progression as a potential therapeutic agent. These parameters are critical for formulation development, determining appropriate storage conditions, and predicting its in vivo behavior.[3] This technical guide outlines the anticipated solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[4] While specific quantitative data for this compound is not published, the general solubility characteristics of quinoline derivatives can provide valuable insights.

General Solubility Characteristics of Quinoline Derivatives

Quinoline-based compounds, due to their aromatic and heterocyclic nature, generally exhibit low aqueous solubility.[4][5] However, the presence of the basic amino group at the 4-position is expected to enhance aqueous solubility at acidic pH due to the formation of a more soluble salt upon protonation.[1][5] Conversely, solubility in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), is anticipated to be significantly higher.[4]

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

A widely accepted method for determining the equilibrium solubility of a compound is the isothermal saturation method.[6][7]

Objective: To determine the solubility of this compound in various solvents at a constant temperature.

Materials and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO, DMF)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[8]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4][6]

  • Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[5][6]

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.[6]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5]

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.[8]

  • Calculation of Solubility: Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.[6]

Data Presentation: Solubility of this compound

The following table is a template for presenting experimentally determined solubility data for this compound in various solvents at a specified temperature.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)25Data to be determinedData to be determined
0.1 M HCl (pH 1.0)25Data to be determinedData to be determined
PBS (pH 7.4)25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
DMSO25Data to be determinedData to be determined
DMF25Data to be determinedData to be determined
Water (pH 7.0)37Data to be determinedData to be determined
PBS (pH 7.4)37Data to be determinedData to be determined

Stability Profile

Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development to ensure its safety and efficacy over time.[9] Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[10]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known stability of related compounds, the following degradation pathways are anticipated:

  • Hydrolysis: The amino group may be susceptible to hydrolysis under acidic or basic conditions, although the quinoline ring itself is generally stable.

  • Oxidation: The electron-rich quinoline ring system and the amino group can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[11]

  • Photodegradation: Aromatic heterocyclic compounds are often prone to degradation upon exposure to light.[11]

Experimental Protocol for Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[9][10]

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A stability-indicating HPLC method

  • Photostability chamber

  • Oven

Procedure:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).[11]

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).[11]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for a set duration (e.g., 4 hours).[11]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours.[11]

  • Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for 48 hours.[11]

  • Photolytic Degradation: Expose the stock solution in a transparent vial within a photostability chamber to a defined light exposure (e.g., not less than 1.2 million lux hours and 200 watt-hours/square meter).[11]

  • Control Sample: A stock solution stored at a low temperature (e.g., 4 °C) and protected from light will serve as the control.[11]

Sample Analysis:

At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.[8][11]

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be summarized in a table as shown below.

Stress ConditionDurationTemperature% Assay of this compoundNumber of DegradantsRemarks (e.g., % of major degradant)
1 M HCl8 hours60 °CData to be determinedData to be determinedData to be determined
1 M NaOH4 hoursRoom Temp.Data to be determinedData to be determinedData to be determined
30% H₂O₂24 hoursRoom Temp.Data to be determinedData to be determinedData to be determined
Thermal (Solid)48 hours80 °CData to be determinedData to be determinedData to be determined
Photolytic1.2 million lux hrs-Data to be determinedData to be determinedData to be determined

Visualizations

Experimental Workflow for Solubility Determination

G A Preparation of Saturated Solution (Excess solid in solvent) B Equilibration (Thermostatic shaker, 24-48h) A->B C Separation of Undissolved Solid (Centrifugation) B->C D Sample Collection and Filtration (Supernatant through 0.45 µm filter) C->D E Quantification (HPLC analysis of diluted sample) D->E F Calculation of Solubility (mg/mL or mol/L) E->F

Caption: A generalized workflow for the experimental determination of compound solubility.

Logical Flow of Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC ID Identification of Degradation Pathways HPLC->ID

Caption: Overview of the forced degradation study process for stability assessment.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. While specific data for this compound is pending experimental determination, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a robust approach to generating the critical data necessary for its advancement in the drug development pipeline. The successful execution of these studies will enable informed decisions regarding formulation, storage, and handling, ultimately contributing to the overall assessment of its therapeutic potential.

References

Quantum Chemical Calculations for 4-Amino-6-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] 4-Amino-6-methoxyquinoline, as a member of this family, holds promise as a scaffold for drug design. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum mechanical level is crucial for elucidating its potential mechanism of action and for the rational design of novel therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[3] These methods allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. This guide outlines a computational workflow for the comprehensive characterization of this compound.

Proposed Computational Methodology

The following section details the proposed computational protocols for the quantum chemical analysis of this compound, based on methodologies successfully applied to similar quinoline derivatives.[4][5][6]

2.1. Geometry Optimization

The initial step in the computational study is to determine the most stable three-dimensional conformation of the this compound molecule.

  • Software: Gaussian 09 or a more recent version is a suitable software package for these calculations.[5]

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for organic molecules.[4][5]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions, which are important for describing non-covalent interactions and electron distribution.[4]

  • Procedure: An initial molecular structure of this compound would be built using a molecular editor. This structure would then be subjected to a full geometry optimization without any symmetry constraints. The optimization process is complete when the forces on all atoms are negligible, and the molecule resides at a minimum on the potential energy surface.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

  • Procedure: The vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. The absence of imaginary frequencies in the output confirms that the structure is a stable minimum. The calculated frequencies can be scaled by an appropriate factor to better match experimental data, if available. These calculations provide valuable information about the vibrational modes of the molecule, which can aid in its experimental characterization.[6]

2.3. Electronic Properties Analysis

The electronic properties of this compound are critical for understanding its reactivity and potential interactions with biological targets.

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

  • Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution on the molecule's surface. This map is useful for identifying electrophilic and nucleophilic sites, which are important for understanding intermolecular interactions, including drug-receptor binding.

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical and serve as illustrative examples based on data from similar quinoline derivatives.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC4-N(amino)1.37 Å
C6-O(methoxy)1.36 Å
O(methoxy)-C(methyl)1.43 Å
Bond AngleC3-C4-N(amino)121.5°
C5-C6-O(methoxy)120.5°
Dihedral AngleC5-C6-O-C(methyl)178.0°

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H) symmetric3450Amino group symmetric stretch
ν(N-H) asymmetric3550Amino group asymmetric stretch
ν(C-O)1250Methoxy C-O stretch
δ(N-H)1620Amino group scissoring

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

Visualizations

4.1. Computational Workflow

The following diagram illustrates the proposed workflow for the quantum chemical calculations of this compound.

G Computational Workflow for this compound A Molecular Structure Input B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Data Analysis and Interpretation C->E D->E

Proposed computational workflow for quantum chemical analysis.

4.2. Logical Relationship of DFT Calculations

This diagram shows the logical connections between the different components of the Density Functional Theory calculations.

G Logical Relationships in DFT Calculations cluster_0 Core DFT Calculation cluster_1 Calculated Properties Method Exchange-Correlation Functional (e.g., B3LYP) OptGeo Optimized Geometry Method->OptGeo BasisSet Basis Set (e.g., 6-311++G(d,p)) BasisSet->OptGeo Input Initial Molecular Geometry Input->Method Input->BasisSet VibFreq Vibrational Frequencies OptGeo->VibFreq ElecProp Electronic Properties OptGeo->ElecProp

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 4-Amino-6-methoxyquinoline, a crucial scaffold in medicinal chemistry and drug development. The described synthetic pathway involves a modified Skraup reaction to construct the quinoline core, followed by N-oxidation, regioselective nitration at the C-4 position, and a final reduction to yield the target amine. This application note includes detailed experimental procedures, a summary of reagents and reaction conditions in a tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures that form the core of numerous pharmacologically active compounds. The 4-aminoquinoline moiety, in particular, is a well-established pharmacophore found in a range of therapeutic agents, most notably antimalarial drugs such as chloroquine and amodiaquine. The substituent at the 6-position of the quinoline ring plays a significant role in modulating the biological activity and pharmacokinetic properties of these molecules. This compound serves as a key intermediate in the synthesis of novel compounds for drug discovery, making a reliable and well-documented synthetic protocol essential for researchers in this field.

The following protocols detail a robust three-step synthesis to obtain this compound, commencing with the formation of 6-methoxyquinoline.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Synthesis of 6-methoxyquinoline via a modified Skraup reaction from p-anisidine.

  • Step 2: Synthesis of 6-methoxy-4-nitroquinoline-1-oxide through N-oxidation of 6-methoxyquinoline followed by regioselective nitration.

  • Step 3: Synthesis of this compound by reduction of the nitro group and deoxygenation of the N-oxide.

Experimental Protocols

Step 1: Synthesis of 6-methoxyquinoline

This procedure is adapted from a modified Skraup reaction, which allows for the construction of the quinoline ring system.

Materials and Reagents:

  • p-Anisidine (p-methoxyaniline)

  • Glycerol

  • p-Methoxy nitrobenzene

  • Ferrous sulfate (FeSO₄)

  • Boric acid (H₃BO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine p-anisidine (1.0 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (0.50-0.54 part), ferrous sulfate (0.20-0.25 part), and boric acid (1.0-1.3 parts).

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring. The volume ratio of concentrated sulfuric acid to glycerol should be approximately 1:6.

  • After the addition of sulfuric acid is complete, heat the reaction mixture to 140 °C and maintain at reflux for 8-8.5 hours.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture to a pH of 5.5 using a 50% sodium hydroxide solution.

  • Remove any floating resinous material by decantation.

  • Filter the mixture by suction filtration and wash the solid residue with distilled water.

  • Wash the solid again with ethyl acetate. Combine the organic phases.

  • Extract the aqueous phase with ethyl acetate and combine all organic extracts.

  • Remove the ethyl acetate by distillation under reduced pressure to obtain crude 6-methoxyquinoline.

  • The crude product can be further purified by vacuum distillation.

Step 2: Synthesis of 6-methoxy-4-nitroquinoline-1-oxide

This two-part step involves the N-oxidation of 6-methoxyquinoline, which then directs the subsequent nitration to the desired C-4 position.

Part A: Synthesis of 6-methoxyquinoline-N-oxide

Materials and Reagents:

  • 6-methoxyquinoline

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

Procedure:

  • Dissolve 6-methoxyquinoline in glacial acetic acid in a round-bottom flask.

  • Slowly add 30% hydrogen peroxide to the solution while stirring.

  • Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 6-methoxyquinoline-N-oxide.

Part B: Nitration of 6-methoxyquinoline-N-oxide

Materials and Reagents:

  • 6-methoxyquinoline-N-oxide

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Carefully dissolve 6-methoxyquinoline-N-oxide in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add potassium nitrate to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide or sodium carbonate).

  • The precipitated solid is collected by filtration, washed with water, and dried to afford 6-methoxy-4-nitroquinoline-1-oxide.[2]

Step 3: Synthesis of this compound

This final step involves the simultaneous reduction of the nitro group and the N-oxide to yield the target compound.

Materials and Reagents:

  • 6-methoxy-4-nitroquinoline-1-oxide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve 6-methoxy-4-nitroquinoline-1-oxide in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Place the flask on a hydrogenation apparatus and purge the system with hydrogen gas.

  • Conduct the hydrogenation at room temperature under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)
1 Skraup Reactionp-AnisidineGlycerol, H₂SO₄, p-Methoxy nitrobenzene, FeSO₄, H₃BO₃Neat1408-8.5
2A N-Oxidation6-methoxyquinolineH₂O₂, Acetic AcidAcetic Acid70-802-4
2B Nitration6-methoxyquinoline-N-oxideKNO₃, H₂SO₄H₂SO₄0 to RT1-3
3 Reduction6-methoxy-4-nitroquinoline-1-oxideH₂, 10% Pd/CMethanol/EthanolRT2-6

Visualization of the Synthetic Workflow

SynthesisWorkflow A p-Anisidine B 6-methoxyquinoline A->B Step 1: Skraup Reaction (Glycerol, H₂SO₄) C 6-methoxyquinoline-N-oxide B->C Step 2A: N-Oxidation (H₂O₂, AcOH) D 6-methoxy-4-nitroquinoline-1-oxide C->D Step 2B: Nitration (KNO₃, H₂SO₄) E This compound D->E Step 3: Reduction (H₂, Pd/C)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 4-Amino-6-methoxyquinoline in Antimalarial Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-aminoquinoline scaffold is a cornerstone in the history and future of antimalarial chemotherapy.[1] Compounds built on this framework, most notably chloroquine, have been pivotal in treating malaria for decades. The emergence and spread of drug-resistant Plasmodium falciparum strains, however, necessitates the development of novel agents.[2] The 4-Amino-6-methoxyquinoline moiety serves as a critical pharmacophore in this endeavor, offering a versatile platform for designing next-generation antimalarials. This scaffold is a key feature in 8-aminoquinoline drugs like primaquine and tafenoquine, which are active against different life cycle stages of the parasite.[3] By modifying the 4-amino side chain and other positions on the quinoline ring, researchers can develop hybrid molecules and new chemical entities that overcome resistance mechanisms and exhibit improved efficacy.[2][4]

These notes provide an overview of the mechanism of action, structure-activity relationships (SAR), and key experimental protocols relevant to the design and evaluation of antimalarial agents derived from the this compound scaffold.

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline-based antimalarials is the disruption of heme detoxification within the parasite's digestive vacuole.[5] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to obtain essential amino acids.[6] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline structure called hemozoin (the "malaria pigment").[2]

4-aminoquinoline derivatives, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[2] Here, they form a complex with heme through π-π stacking interactions, effectively capping the growing hemozoin crystal and preventing further polymerization.[7] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[5][7]

Mechanism_of_Action cluster_host Host Red Blood Cell cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Ingestion Hemoglobin Ingestion Hemoglobin->Ingestion Digestion Digestion Ingestion->Digestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Digestion->Heme Polymerization Heme Polymerase (Detoxification) Heme->Polymerization Death Oxidative Stress & Parasite Death Heme->Death Hemozoin Hemozoin (Inert Crystal) Polymerization->Hemozoin Drug 4-Aminoquinoline Accumulation Drug->Block

Figure 1. Mechanism of action for 4-aminoquinoline antimalarials.

Structure-Activity Relationships (SAR)

The antimalarial efficacy of 4-aminoquinoline derivatives is highly dependent on their structural features. Modifications to the quinoline core and the 4-amino side chain can overcome drug resistance and modulate pharmacological properties.[2]

  • Quinoline Core: The quinoline nitrogen is crucial for accumulating the drug in the parasite's acidic vacuole.[8] A 7-chloro group, as seen in chloroquine, is generally essential for high potency, likely by influencing the electronics and binding affinity of the ring system.[9]

  • 4-Amino Group: This group is critical for activity. Replacing it with sulfur or oxygen diminishes the antimalarial effect.[8]

  • Alkyl Side Chain: The nature and length of the side chain at the 4-amino position are paramount for activity and overcoming resistance.[2] A flexible alkyl chain with a terminal tertiary amine (containing two to five carbons between the nitrogens) is often optimal for potent activity against sensitive strains.[9] Shortening the side chain or introducing more rigid, bulky, or aromatic groups can restore activity against chloroquine-resistant strains.[2][10]

SAR_Diagram Core This compound Core N1 Quinoline Nitrogen: Essential for accumulation in acidic vacuole. Core->N1 Pos4 4-Amino Linker: Critical for activity. Side chain modifications overcome resistance. Core->Pos4 Pos6 6-Methoxy Group: Influences solubility, metabolism, and activity. Present in primaquine. Core->Pos6 Pos7 Position 7: Electron-withdrawing group (e.g., -Cl) enhances potency. Core->Pos7 SideChain Terminal Amine: Basicity and lipophilicity are key. Bulky groups can restore activity against resistant strains. Pos4->SideChain

Figure 2. Key structure-activity relationships for 4-aminoquinolines.

Drug Design and Evaluation Workflow

The development of novel 4-aminoquinoline antimalarials follows a structured pipeline from initial concept to a preclinical candidate. This workflow involves iterative cycles of design, synthesis, and biological evaluation to optimize for potency, selectivity, and drug-like properties.

Drug_Design_Workflow A Scaffold Selection (this compound) B Design & Synthesis of Derivatives (e.g., Hybridization, Side-Chain Modification) A->B C In Vitro Screening (P. falciparum Strains) B->C D Hit Identification (Potent & Selective Compounds) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization (Improve Potency, ADME, Safety) D->F E->B Iterative Design G In Vivo Efficacy Testing (Rodent Malaria Models) F->G H Preclinical Candidate Selection G->H

Figure 3. General workflow for antimalarial drug design.

Quantitative Data Summary

The following tables summarize the biological activity of selected 4-aminoquinoline derivatives from published studies.

Table 1: In Vitro Antiplasmodial Activity

Compound Class/NameP. falciparum StrainIC₅₀ (nM)Reference
Quinoline-4-carboxamide (Hit 1) 3D7 (Sensitive)120[11]
Quinoline-4-carboxamide (DDD107498) 3D7 (Sensitive)1[11]
Quinoline-pyrimidine hybrid D10 (Sensitive)0.157[12]
Quinoline-pyrimidine hybrid Dd2 (Resistant)0.157[12]
N-substituted amino acid derivative (116) 3D7 (Sensitive)40[13]
N-substituted amino acid derivative (116) K1 (Resistant)60[13]
Quinoline-pyrazolopyridine (5p) 3D7 (Sensitive)Potent Activity[14]
(S)-pentyl amino-alcohol quinoline 3D7 (Sensitive)13.9[15]
(S)-pentyl amino-alcohol quinoline K1 (Resistant)10.4[15]
Hybrid 4-aminoquinoline-pyranopyrazole K1 (Resistant)Superior to CQ[8]

Note: "Potent Activity" or "Superior to CQ" indicates the source reported significant activity without specifying a precise IC₅₀ value in the abstract.

Table 2: In Vivo Antimalarial Efficacy in Mouse Models

Compound Class/NameMalaria ModelDose & RouteEfficacyReference
Quinoline-4-carboxamide (DDD107498) P. berghei<1 mg/kg, oralED₉₀ <1 mg/kg[11]
Quinoline-pyrimidine hybrid P. berghei100 mg/kg, oral96.42% suppression[12]
Quinoline-chalcone hybrid (22 & 23) P. bergheiNot specifiedLow parasitemia[13]
Quinoline-pyrazolopyridine (5p) P. berghei200 mg/kg, oral60.25% suppression[14]
(S)-pentyl amino-alcohol quinoline P. berghei9 mg/kgReduced parasitemia[15]

Experimental Protocols

Protocol 1: In Vitro Antimalarial Assay (Schizont Maturation Assay)

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum. It is based on methodologies that measure parasite growth via microscopy or incorporation of labeled nucleic acid precursors.[14][16][17]

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain) synchronized to the ring stage with 2-5% parasitemia.

  • Human O+ erythrocytes.

  • Complete RPMI 1640 medium with L-glutamine, HEPES, hypoxanthine, and supplemented with human serum or Albumax.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO (stock solution).

  • Control drugs (e.g., Chloroquine, Artemisinin).

  • Giemsa stain.

  • Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells for positive (no drug) and negative (uninfected erythrocytes) controls.

  • Parasite Addition: Prepare a parasite suspension at 2% hematocrit and ~1% parasitemia in complete medium. Add 100 µL of this suspension to each well.

  • Incubation: Place the plate in a modular chamber, flush with the appropriate gas mixture, and incubate at 37°C for 36-48 hours, until schizonts are mature in the control wells.

  • Growth Assessment (Microscopy Method):

    • After incubation, prepare thin blood smears from each well.

    • Fix with methanol and stain with Giemsa.

    • Count the number of schizonts per 200 asexual parasites under a microscope.

    • Calculate the percentage of growth inhibition relative to the drug-free control.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Antimalarial Assay (4-Day Suppressive Test)

This standard test (Peter's Test) evaluates the schizonticidal activity of a compound in a rodent malaria model.[14][16]

Materials:

  • Swiss albino mice (typically 18-22g).

  • Plasmodium berghei (ANKA strain) infected donor mouse.

  • Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80).

  • Standard drug (e.g., Chloroquine).

  • Giemsa stain.

  • Syringes and gavage needles for administration.

Procedure:

  • Infection (Day 0): Inoculate mice intraperitoneally with 0.2 mL of blood containing approximately 1x10⁷ P. berghei-parasitized erythrocytes.

  • Grouping and Dosing: Randomly divide the mice into groups (n=5 per group):

    • Vehicle Control Group.

    • Test Compound Group(s) (at various doses, e.g., 25, 50, 100 mg/kg).

    • Positive Control Group (e.g., Chloroquine at 5 mg/kg).

  • Treatment (Day 0 to Day 3): Administer the first dose of the test compound, vehicle, or standard drug orally or via the desired route approximately 2 hours post-infection. Continue dosing once daily for four consecutive days.

  • Parasitemia Monitoring (Day 4): On the fifth day (24 hours after the last dose), collect a drop of blood from the tail of each mouse.

  • Smear and Count: Prepare a thin blood smear, fix with methanol, and stain with Giemsa. Determine the percentage of parasitemia by counting parasitized red blood cells out of at least 1000 total red blood cells.

  • Data Analysis: Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group using the formula:

    • % Suppression = [(A - B) / A] * 100

    • Where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.

  • Survival Monitoring (Optional): Monitor the mean survival time for each group.

Conclusion

The this compound scaffold remains a highly valuable starting point for the rational design of new antimalarial agents. Its proven mechanism of action, coupled with a deep understanding of its structure-activity relationships, provides a clear path for chemical modification to generate compounds with high potency against both drug-sensitive and drug-resistant Plasmodium strains. The strategic hybridization of this core with other pharmacophores and the systematic modification of its side chain are promising approaches to developing the next generation of effective and durable antimalarial therapies.

References

Application of 4-Amino-6-methoxyquinoline as a Fluorescent Label: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Among these, 4-Amino-6-methoxyquinoline presents a structural motif found in various biologically active molecules. While not as extensively characterized as a fluorescent label compared to other commercially available dyes, its quinoline core suggests potential for fluorescence applications. The primary amino group offers a reactive handle for covalent conjugation to biomolecules, enabling their visualization and tracking in biological systems.

These application notes provide a comprehensive overview of the potential use of this compound as a fluorescent label. The protocols outlined below are based on established methods for amine-reactive labeling and fluorescence spectroscopy, adapted for this specific compound.

Photophysical and Chemical Properties

While detailed experimental data for this compound as a fluorescent label is not extensively documented in publicly available literature, we can infer some of its properties based on the quinoline scaffold. Quinoline and its derivatives are known to exhibit fluorescence, often with excitation and emission in the ultraviolet to blue region of the spectrum. The methoxy and amino substituents on the quinoline ring are expected to influence the photophysical properties.

Table 1: Theoretical and Expected Properties of this compound

PropertyExpected Value/CharacteristicNotes
Molecular Weight ~174.20 g/mol Can be precisely calculated from the chemical formula (C₁₀H₁₀N₂O).
Excitation Max (λex) 300 - 350 nm (predicted)Highly dependent on solvent polarity and pH.
Emission Max (λem) 400 - 480 nm (predicted)A significant Stokes shift is anticipated.
Quantum Yield (Φ) Moderate (predicted)Expected to be lower than commercial dyes like fluorescein or rhodamine.
Extinction Coefficient (ε) 1,000 - 10,000 M⁻¹cm⁻¹ (predicted)
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)Limited solubility in aqueous solutions.
Reactivity Primary amine allows for conjugationCan be reacted with NHS esters, isothiocyanates, etc.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the labeling of a protein with a hypothetical N-hydroxysuccinimide (NHS) ester derivative of a fluorescent dye that would react with the primary amine of this compound. For the purpose of these notes, we will assume a researcher has synthesized or acquired a suitable amine-reactive derivative.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Protein to be labeled (e.g., Bovine Serum Albumin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with PBS (pH 7.4). The first colored fraction to elute will be the labeled protein. Unconjugated dye will elute later.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm (for protein concentration) and the absorbance maximum of the dye.

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law.

Protocol 2: Fluorescence Spectroscopy of Labeled Biomolecules

This protocol outlines the basic procedure for characterizing the fluorescence properties of a biomolecule labeled with this compound.

Materials:

  • Fluorescently labeled biomolecule (from Protocol 1)

  • Fluorometer

  • Quartz cuvettes

  • Appropriate buffer solution (e.g., PBS)

Procedure:

  • Prepare Samples: Prepare a dilution series of the labeled biomolecule in the desired buffer.

  • Record Excitation Spectrum:

    • Set the emission wavelength to the expected maximum (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 300-430 nm).

    • The peak of this spectrum is the optimal excitation wavelength.

  • Record Emission Spectrum:

    • Set the excitation wavelength to the determined optimum.

    • Scan a range of emission wavelengths (e.g., 400-600 nm).

    • The peak of this spectrum is the emission maximum.

  • Quantum Yield Determination (Optional): The quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_sol Prepare Protein Solution labeling Conjugation Reaction protein_sol->labeling dye_sol Prepare Dye Stock Solution dye_sol->labeling purification Size-Exclusion Chromatography labeling->purification characterization Spectroscopic Analysis purification->characterization application Imaging/Assay characterization->application

Caption: Experimental workflow for fluorescent labeling.

conjugation_pathway AMQ This compound (Primary Amine) Conjugate Fluorescently Labeled Molecule (Stable Amide Bond) AMQ->Conjugate Reaction in basic buffer NHS_Ester NHS Ester Dye (Amine-Reactive) NHS_Ester->Conjugate

Caption: Amine-reactive conjugation chemistry.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules is crucial in many areas of research and drug development. Potential applications for a this compound-based label include:

  • Fluorescence Microscopy: Visualization of the subcellular localization of labeled proteins or drugs.

  • Flow Cytometry: Quantification of labeled cells or particles.

  • High-Throughput Screening (HTS): Development of fluorescence-based assays for drug discovery.

  • Binding Assays: Studying the interaction of a labeled molecule with its target.

Conclusion and Future Perspectives

This compound holds potential as a scaffold for the development of novel fluorescent labels. Its straightforward chemical structure and the presence of a reactive primary amine make it an attractive candidate for conjugation to a wide range of biomolecules. However, comprehensive characterization of its photophysical properties is a necessary first step to validate its utility as a reliable fluorescent probe. Further research should focus on the synthesis and evaluation of various derivatives of this compound to optimize its brightness, photostability, and spectral properties for specific biological applications. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring the capabilities of this and similar quinoline-based compounds in fluorescence-based methodologies.

Application Notes: 4-Amino-6-methoxyquinoline in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document addresses the topic of 4-Amino-6-methoxyquinoline and its potential applications in cellular imaging techniques. Following a comprehensive review of the current scientific literature, it is important to note that there are no specific, detailed application notes or established protocols for the use of this compound as a fluorescent probe in cellular imaging.

The current body of research does not provide specific data on its photophysical properties, such as excitation and emission maxima, quantum yield, or molar extinction coefficient in biological contexts. Furthermore, there are no published studies detailing its use for staining live or fixed cells, its potential subcellular localization, or its application in visualizing specific signaling pathways.

While direct information is unavailable for this compound, the broader family of quinoline derivatives represents a versatile and promising scaffold for the development of novel fluorescent probes. This document, therefore, provides a general overview of the potential of quinoline-based compounds in cellular imaging, along with generalized protocols that can serve as a starting point for researchers interested in investigating the properties of this compound or similar molecules.

The Quinoline Scaffold: A Foundation for Fluorescent Probes

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are known to exhibit fluorescence and are foundational structures in the design of various fluorescent sensors. The fluorescence properties of quinoline-based molecules can be finely tuned by introducing different functional groups to the quinoline ring. These modifications can alter the electron density and intramolecular charge transfer (ICT) characteristics of the molecule, thereby influencing its absorption and emission spectra.

For instance, derivatives of 6-methoxyquinoline have been utilized as precursors in the synthesis of fluorescent sensors for metal ions like zinc. The methoxy group acts as an electron-donating group, which can enhance the fluorescence quantum yield of the quinoline core. Similarly, amino groups can also serve as electron-donating moieties and are often incorporated into fluorophore design. The combination of an amino and a methoxy group on the quinoline ring, as in this compound, suggests a potential for intrinsic fluorescence. However, without experimental validation, its suitability for cellular imaging remains theoretical.

General Protocol for Evaluating a Novel Fluorescent Probe

For researchers interested in exploring the potential of this compound as a cellular imaging agent, the following generalized protocol outlines the essential steps for characterization and application.

I. Photophysical Characterization
  • Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

    • Store the stock solution protected from light at -20°C.

  • Determination of Spectral Properties:

    • Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., PBS, ethanol, dioxane) to assess solvatochromic effects.

    • Use a spectrophotometer to measure the absorption spectrum and determine the wavelength of maximum absorbance (λabs).

    • Use a spectrofluorometer to measure the emission spectrum by exciting at λabs and determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (the difference between λem and λabs).

    • Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate).

    • Measure the molar extinction coefficient (ε) at λabs using the Beer-Lambert law.

II. In Vitro Cellular Staining (Live Cells)
  • Cell Culture:

    • Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes or coverslips suitable for microscopy.

    • Culture cells to an appropriate confluency (typically 50-70%).

  • Staining:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration needs to be determined empirically, typically in the range of 1-10 µM.

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to reduce background fluorescence.

    • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets based on the determined excitation and emission spectra.

III. In Vitro Cellular Staining (Fixed Cells)
  • Cell Culture and Fixation:

    • Culture cells on coverslips as described above.

    • Wash cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining and Imaging:

    • Incubate the fixed (and permeabilized) cells with the working solution of this compound in PBS for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope.

Data Presentation

As no specific quantitative data for this compound in cellular imaging is available, we present a template table that researchers can use to summarize their findings when characterizing this or other novel quinoline-based probes.

PropertyValue (in Solvent/Buffer)Notes
λabs (nm) Wavelength of maximum absorbance
λem (nm) Wavelength of maximum emission
Stokes Shift (nm) λem - λabs
Quantum Yield (Φf) Relative to a standard
Molar Extinction Coefficient (ε) (M-1cm-1)
Optimal Staining Concentration (µM) For a specific cell line
Optimal Incubation Time (min) For a specific cell line
Subcellular Localization e.g., Nucleus, Mitochondria, ER
Photostability Qualitative or quantitative measure
Cytotoxicity (IC50, µM)

Visualizing the Workflow for Novel Probe Development

The development and application of a new fluorescent probe like this compound follows a logical progression from initial characterization to cellular application. This workflow can be visualized as follows:

Novel_Probe_Development_Workflow cluster_synthesis Compound Availability cluster_characterization Photophysical Characterization cluster_application Cellular Application cluster_analysis Data Analysis Synthesis Synthesis or Procurement of This compound Spectral Measure Absorbance & Emission Spectra Synthesis->Spectral QuantumYield Determine Quantum Yield & Molar Extinction Coefficient Spectral->QuantumYield Protocol Develop & Optimize Staining Protocol (Live/Fixed Cells) QuantumYield->Protocol Imaging Fluorescence Microscopy Protocol->Imaging Localization Determine Subcellular Localization Imaging->Localization Toxicity Assess Phototoxicity & Cytotoxicity Localization->Toxicity

Workflow for the development and application of a novel fluorescent probe.

Signaling Pathway Visualization

As there is no information linking this compound to any specific signaling pathway, a diagrammatic representation is not applicable at this time. Should future research reveal its utility in monitoring a particular cellular process, such diagrams would be highly valuable.

Application Notes and Protocols for Biological Screening of 4-Amino-6-methoxyquinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the biological screening of 4-Amino-6-methoxyquinoline libraries, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities.[1][2] The protocols outlined below are designed to be adaptable for identifying and characterizing the bioactivity of these compounds in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3][4] Specifically, 4-aminoquinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[4][5][6][7] The 6-methoxy substitution on the quinoline ring is a common feature in several biologically active molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties. This document outlines detailed protocols for the initial biological evaluation of novel this compound libraries to identify lead compounds for further development.

The primary screening cascade typically involves a series of in vitro assays to assess the general cytotoxicity of the compounds, followed by more specific functional assays based on the therapeutic target of interest, such as kinase inhibition or antimicrobial activity.

Data Presentation

Table 1: Summary of Anticancer Activity of Selected 4-Aminoquinoline Derivatives
Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468Cytotoxicity7.35[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Cytotoxicity8.22[5]
Compound 1f HeLaAntiproliferative10.18[8]
Compound 1f BGC823Antiproliferative8.32[8]
Compound 2i HeLaAntiproliferative7.15[8]
Compound 2i BGC823Antiproliferative4.65[8]
Compound 3b MCF-7Antitumor0.00013[9]
Compound 13 (VR23) MDA-MB468Cytotoxicity<1 (approx.)[10]
Table 2: Summary of Antimalarial Activity of Selected Quinoline Derivatives
Compound IDPlasmodium falciparum StrainAssay TypeIC50 (µg/mL)Reference
Compound 4b Not SpecifiedAntimalarial<0.5[11]
Compound 4g Not SpecifiedAntimalarial<0.5[11]
Compound 4i Not SpecifiedAntimalarial<0.5[11]
Compound 12 Not SpecifiedAntimalarial0.46[11]
Quinoline-β-lactam hybrid (urea linker)W2Antimalarial0.042 - 0.193[12]
Quinoline-β-lactam hybrid (oxalamido linker)W2Antimalarial0.034 - 0.120[12]

Experimental Protocols

General Cytotoxicity Screening: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used for initial cytotoxicity screening of compound libraries.[1]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound using non-linear regression analysis.

High-Throughput Kinase Inhibitor Screening

This protocol describes a general approach for screening compound libraries against a specific protein kinase using an ADP-Glo™ Kinase Assay, which measures ADP formation.

Materials:

  • 384-well low-volume plates

  • Recombinant protein kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound compound library dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multichannel pipette or liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at appropriate concentrations. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of the library compounds into the 384-well plates.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound relative to the no-compound control.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a common method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial compounds.[13]

Materials:

  • 96-well black microplates

  • Plasmodium falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human red blood cells

  • Complete malaria culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)

  • This compound compound library dissolved in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage.

  • Compound Plating: Prepare serial dilutions of the library compounds in the culture medium and add them to the 96-well plates.

  • Parasite Addition: Add the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Add SYBR Green I in lysis buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence signal is proportional to the amount of parasitic DNA. Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations

experimental_workflow cluster_library Compound Library cluster_primary Primary Screening cluster_secondary Secondary/Confirmatory Assays cluster_analysis Data Analysis cluster_hit Outcome lib This compound Library cytotoxicity General Cytotoxicity Assay (e.g., MTT) lib->cytotoxicity kinase Kinase Inhibition Assay cytotoxicity->kinase Active & Non-toxic Compounds antimalarial Antimalarial Assay cytotoxicity->antimalarial Active & Non-toxic Compounds other Other Target-Specific Assays cytotoxicity->other Active & Non-toxic Compounds ic50 IC50/EC50 Determination kinase->ic50 antimalarial->ic50 other->ic50 sar Structure-Activity Relationship (SAR) ic50->sar hit Hit Identification and Lead Optimization sar->hit

Caption: High-throughput screening workflow for a this compound library.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation compound 4-Aminoquinoline Derivative compound->egfr egf EGF egf->egfr

Caption: Inhibition of the EGFR signaling pathway by a 4-aminoquinoline derivative.

References

Application Notes and Protocols: 4-Amino-6-methoxyquinoline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-6-methoxyquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This scaffold has been successfully exploited to develop potent antimalarial agents, novel anticancer therapeutics, and specific kinase inhibitors. Its ability to intercalate with DNA, inhibit enzyme activity, and modulate critical signaling pathways underscores its therapeutic potential. These application notes provide a comprehensive overview of the medicinal chemistry applications of the this compound scaffold, including quantitative biological data, detailed experimental protocols for its synthesis and evaluation, and visualizations of relevant signaling pathways.

Therapeutic Applications and Quantitative Data

The versatility of the this compound scaffold is evident in its broad range of therapeutic applications. Derivatives have shown significant efficacy in antimalarial, anticancer, and kinase inhibition studies.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase I or the modulation of signaling pathways critical for cancer cell proliferation and survival.

Compound ID/DescriptionCell LineCancer TypeIC50 (µM)Reference
1f HeLaCervical Cancer7.15
BGC-823Gastric Cancer4.65
2i HeLaCervical Cancer7.15
BGC-823Gastric Cancer4.65
Gefitinib (Reference) HeLaCervical Cancer17.12
BGC-823Gastric Cancer19.27
Compound 49 KBOral Cancer0.042 (mean)
HT29Colon Cancer0.042 (mean)
MKN45Gastric Cancer0.042 (mean)
Compound 50 KBOral Cancer0.012 (mean)
HT29Colon Cancer0.012 (mean)
MKN45Gastric Cancer0.012 (mean)
Compound 51 KBOral Cancer0.030 (mean)
HT29Colon Cancer0.03

Application Notes and Protocols for the Synthesis of 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Amino-6-methoxyquinoline, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of 4-aminoquinoline derivatives.

Introduction

4-Aminoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The 6-methoxy substitution is a common feature in many bioactive quinoline-based compounds. This document outlines the experimental setup for the synthesis of this compound from the commercially available precursor, 4-chloro-6-methoxyquinoline, via amination.

Principle of the Method

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinoline ring with an amino group. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. The reaction is typically carried out by heating 4-chloro-6-methoxyquinoline with a source of ammonia, such as ammonium hydroxide or ammonia in a suitable solvent, in a sealed vessel to build up pressure and facilitate the reaction.

Data Presentation

ParameterValueReference
Product Name This compoundN/A
CAS Number 6279-51-2N/A
Molecular Formula C₁₀H₁₀N₂ON/A
Molecular Weight 174.20 g/mol N/A
Appearance Expected to be a solidN/A
Yield Variable, dependent on reaction conditionsN/A
Melting Point Not explicitly found in search resultsN/A
Solubility Soluble in organic solvents like DMSO and DMFN/A

Experimental Protocol

Synthesis of this compound from 4-Chloro-6-methoxyquinoline

This protocol is based on general procedures for the amination of 4-chloroquinolines.

Materials:

  • 4-Chloro-6-methoxyquinoline

  • Ammonium hydroxide (28-30% solution)

  • 1,4-Dioxane or another suitable high-boiling point solvent

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Sealed pressure vessel or a high-pressure reaction vessel

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Column for chromatography

Procedure:

  • Reaction Setup: In a pressure vessel, combine 4-chloro-6-methoxyquinoline (1.0 eq.), 1,4-dioxane (as solvent), and an excess of ammonium hydroxide (e.g., 10-20 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully vent the pressure vessel.

    • Transfer the mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining ammonium salts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization:

    • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

experimental_workflow reagents Reactants: 4-Chloro-6-methoxyquinoline Ammonium Hydroxide Solvent (e.g., Dioxane) reaction_vessel Reaction Vessel (Sealed) reagents->reaction_vessel 1. Add heating Heating (120-150 °C) Stirring reaction_vessel->heating 2. Heat & Stir workup Work-up: - Solvent Removal - Extraction (DCM/Water) - Drying (Na2SO4) heating->workup 3. After Reaction purification Purification: Column Chromatography workup->purification 4. Crude Product product Product: This compound purification->product 5. Pure Product

Caption: Synthetic workflow for this compound.

Application Note & Protocol: Developing a Cytotoxicity Assay for 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide array of biological activities, including significant potential as anticancer agents.[1] The evaluation of the cytotoxic effects of novel quinoline compounds is a foundational step in the drug discovery and development pipeline. This document provides a detailed protocol for establishing a comprehensive cytotoxicity assay for 4-Amino-6-methoxyquinoline, a compound of interest for its potential therapeutic applications.

The described methodologies will enable researchers to determine the cytotoxic potential of this compound by assessing key indicators of cell health: metabolic activity, membrane integrity, and the induction of apoptosis. These assays are crucial for quantifying the dose-dependent effects of the compound and for elucidating its mechanism of action at the cellular level.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly characterize the cytotoxicity of this compound. The following assays provide complementary information on the cellular response to the compound:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of living cells.[3]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.[2] LDH is a stable enzyme that is released into the cell culture medium upon cell lysis.[4][5]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7]

Data Presentation

The following tables summarize hypothetical data from the described cytotoxicity assays performed on a human cancer cell line (e.g., A549, human lung carcinoma) treated with this compound for 48 hours. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[1]

Table 1: MTT Assay - Cell Viability

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 4.8
2528.9 ± 3.9
5015.4 ± 2.5
1005.1 ± 1.8
IC50 (µM) ~10.5

Table 2: LDH Assay - Cytotoxicity

This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Spontaneous LDH Release)5.2 ± 1.1
18.1 ± 1.5
518.9 ± 2.3
1045.3 ± 3.7
2568.7 ± 4.1
5085.2 ± 3.9
10094.6 ± 2.8
Maximum LDH Release 100

Table 3: Apoptosis Assay - Cell Population Distribution

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.12.52.4
1055.328.915.8
2530.145.224.7
5012.835.751.5

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549) compound_prep 2. Prepare this compound Stock and Working Solutions cell_seeding 3. Seed Cells in Plates (e.g., 96-well) compound_prep->cell_seeding treatment 4. Treat Cells with Compound (Dose-Response) cell_seeding->treatment incubation 5. Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis readout 6. Measure Readout (Absorbance/Fluorescence) mtt->readout ldh->readout apoptosis->readout calculation 7. Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculation ic50 8. Determine IC50 Value calculation->ic50

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT Assay Protocol

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.[1]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.[2] Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[1]

LDH Cytotoxicity Assay Protocol

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay.[2] Include the following controls in triplicate:

    • Background Control: Culture medium without cells.

    • Spontaneous LDH release: Untreated cells.[1]

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[11]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assay Protocol (Annexin V/PI Staining)

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[1]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

Hypothetical Signaling Pathway

Quinoline derivatives have been shown to induce apoptosis through various signaling pathways. A plausible mechanism for this compound could involve the induction of mitochondrial-mediated apoptosis.

G compound This compound ros Increased ROS Production compound->ros bax Bax Activation compound->bax activates bcl2 Bcl-2 Inhibition compound->bcl2 inhibits mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols: The Use of 4-Amino-6-methoxyquinoline in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-6-methoxyquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural versatility allows for systematic modifications at various positions, making it an ideal template for structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for utilizing this compound in SAR studies, with a focus on its application as an antimalarial agent and a Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor.

Application in Antimalarial Drug Discovery

The 8-amino-6-methoxyquinoline core is a well-established pharmacophore present in antimalarial drugs like primaquine and tafenoquine.[1] SAR studies on this scaffold aim to develop new agents with improved efficacy against drug-resistant malaria strains and better safety profiles.

Structure-Activity Relationship Insights

SAR studies have revealed that modifications at the 4-position and the terminal amino group of the side chain significantly influence antimalarial activity. For instance, the introduction of an ethyl group at the 4-position of primaquine (forming 4-ethylprimaquine) resulted in comparable activity against Plasmodium cynomolgi but with lower toxicity.[2]

Hybridization of the 8-amino-6-methoxyquinoline scaffold with other pharmacophores, such as tetrazoles, has also been explored. The nature of the linker between the quinoline and tetrazole moieties, as well as the lipophilicity of the side chains, strongly influences the antiplasmodial activity against Plasmodium falciparum.[1] Generally, more lipophilic and voluminous side chains tend to improve activity.[1]

Quantitative SAR Data: Antimalarial Activity
Compound IDModification on 8-Amino-6-methoxyquinoline ScaffoldTarget/AssayActivity (IC50 in µM)Reference
7 N-(2-((1-(tert-butyl)-1H-tetrazol-5-yl)(ethyl)amino)ethyl)P. falciparum NF5415.98[1]
8 N-(2-((1-(tert-butyl)-1H-tetrazol-5-yl)(phenyl)amino)ethyl)P. falciparum NF547.05[1]
11 N-(2-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-bromophenyl)amino)ethyl)P. falciparum NF542.92[1]
12 N-(2-((1-(tert-butyl)-1H-tetrazol-5-yl)(2-(trifluoromethyl)phenyl)amino)ethyl)P. falciparum NF542.51[1]
16 1-(tert-butyl)-N-((6-methoxyquinolin-8-yl)methyl)-N-(4-fluorophenyl)-1H-tetrazol-5-amineP. falciparum NF540.324[1]
17 1-(tert-butyl)-N-((6-methoxyquinolin-8-yl)methyl)-N-(4-chlorophenyl)-1H-tetrazol-5-amineP. falciparum NF540.443[1]
18 1-(tert-butyl)-N-((6-methoxyquinolin-8-yl)methyl)-N-(4-bromophenyl)-1H-tetrazol-5-amineP. falciparum NF540.381[1]
22 1-(tert-butyl)-N-((6-methoxyquinolin-8-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-amineP. falciparum NF540.491[1]

Application in RIPK2 Inhibition for Inflammatory Diseases

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator in the NOD1 and NOD2 signaling pathways, which are involved in innate immunity and inflammation.[3][4] Dysregulation of this pathway is implicated in various inflammatory diseases, making RIPK2 an attractive therapeutic target. 4-Aminoquinoline derivatives have emerged as potent RIPK2 inhibitors.

Structure-Activity Relationship Insights

For RIPK2 inhibition, SAR studies on the 4-aminoquinoline scaffold have demonstrated that substitutions at the C6 position are critical for high affinity. For example, introducing a para-pyridinyl group at the C6 position of a 4-(benzo[d]thiazol-5-ylamino)quinoline core resulted in a highly potent inhibitor (compound 14) with an IC50 of 5.1 nM.[3][4] The exploration of different aryl and heteroaryl groups at this position allows for fine-tuning of the inhibitory activity and selectivity.

Quantitative SAR Data: RIPK2 Inhibition
Compound IDCore StructureR Group (at C6)RIPK2 IC50 (nM)Reference
6 4-(3,4,5-trimethoxyphenylamino)quinolineBromo>1000[3]
14 4-(benzo[d]thiazol-5-ylamino)quinoline4-pyridinyl5.1 ± 1.6[3][4]
31 4-(benzo[d]thiazol-5-ylamino)quinoline3-pyridinyl1.5 ± 0.5[3]
32 4-(benzo[d]thiazol-5-ylamino)quinoline2-pyridinyl8.8 ± 1.2[3]
33 4-(benzo[d]thiazol-5-ylamino)quinoline5-pyrimidinyl11 ± 1.9[3]

Experimental Protocols

General Synthesis of 4-Aminoquinoline Derivatives

A common method for synthesizing 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with a desired amine.[5]

Protocol 1: General Procedure for the Synthesis of 4-Amino-6-bromoquinoline Derivatives [4]

  • To a solution of 6-bromo-4-chloroquinoline (1 equivalent) in tert-butanol, add the desired amine (1.1 equivalents) and hydrochloric acid (0.01 equivalents).

  • Heat the suspension at 80°C for 4 hours.

  • After cooling, the reaction mixture is typically worked up by adding a base to neutralize the acid and then extracted with an organic solvent.

  • The organic layer is dried and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-6-bromoquinoline derivative.

Protocol 2: Suzuki Coupling for Modification at the C6 Position [4]

  • To a solution of the 6-bromo-4-aminoquinoline derivative (1 equivalent) in a 1,4-dioxane/water mixture, add the desired boronic acid or boronic ester (1.2-1.5 equivalents) and sodium carbonate (2-3 equivalents).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture at 80-100°C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the C6-substituted product.

In Vitro Biological Assays

Protocol 3: In Vitro Antimalarial Activity Assay against P. falciparum [1]

  • Culture chloroquine-sensitive P. falciparum strains (e.g., NF54) in human red blood cells (O+) at 37°C in a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and add them to a 96-well plate.

  • Add the parasite culture (at a defined parasitemia and hematocrit) to the wells.

  • Incubate the plates for 72 hours.

  • Parasite growth inhibition is assessed using a SYBR Green I-based fluorescence assay.

  • Measure fluorescence using a microplate reader and calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Protocol 4: In Vitro RIPK2 Kinase Inhibition Assay [4]

  • Perform the kinase assay in a suitable buffer (e.g., Tris-HCl) containing recombinant human RIPK2, a peptide substrate, and ATP.

  • Prepare serial dilutions of the this compound derivatives and pre-incubate with the RIPK2 enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift microfluidic electrophoresis or a luminescence-based assay that quantifies the remaining ATP.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression model.

Visualizations

Signaling Pathway

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOD1 NOD1 NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits MDP MDP / iE-DAP (Bacterial Peptidoglycan) MDP->NOD2 TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Transcription NFkB->Gene Inhibitor 4-Aminoquinoline Derivative Inhibitor->RIPK2 inhibits

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.

Experimental Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration A 1. Select 4-Amino-6- methoxyquinoline Scaffold B 2. Design Analogs (Vary Substituents) A->B C 3. Synthesize Derivatives (e.g., Suzuki Coupling) B->C D 4. In Vitro Screening (e.g., RIPK2 Kinase Assay) C->D Purified Compounds E 5. Determine Potency (Calculate IC50) D->E F 6. Assess Selectivity & Cytotoxicity E->F G 7. Analyze Data & Establish SAR F->G Biological Data G->B Iterative Design H 8. Identify Lead Compound G->H I 9. Further Optimization (ADME/Tox Properties) H->I

Caption: General workflow for a structure-activity relationship (SAR) study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Amino-6-methoxyquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chloro-6-methoxyquinoline with an amine source.[1] The electron-withdrawing nature of the quinoline ring system activates the 4-position, making it susceptible to nucleophilic attack by an amine.

Q2: What are the key starting materials for the synthesis of this compound?

The primary starting materials are 4-methoxyaniline, which is used to construct the quinoline core, and a suitable aminating agent. The synthesis generally proceeds in two main stages:

  • Synthesis of the precursor, 4-chloro-6-methoxyquinoline: This is typically synthesized from 4-methoxyaniline through a cyclization reaction, followed by chlorination.

  • Amination of 4-chloro-6-methoxyquinoline: The chloro group at the 4-position is then displaced by an amino group.

Q3: What are the critical reaction parameters to control for a high-yield synthesis?

Optimizing the yield of this compound requires careful control of several parameters, including:

  • Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate.

  • Base: A base is often required to neutralize the HCl generated during the SNAr reaction. The strength and stoichiometry of the base can impact the reaction's efficiency.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, which should be monitored by techniques such as Thin Layer Chromatography (TLC).

Q4: Are there alternative methods for the synthesis of this compound?

Yes, alternative synthetic strategies for 4-aminoquinolines, in general, include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions.[2][3] However, for the synthesis of this compound, the nucleophilic aromatic substitution of 4-chloro-6-methoxyquinoline is often the most straightforward and cost-effective method.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or increasing the temperature. - Ensure the reaction temperature is maintained at the optimal level.
Degradation of Reactants or Product - Confirm the purity of starting materials (4-chloro-6-methoxyquinoline and amine source). - Avoid excessively high temperatures, which can lead to decomposition.
Suboptimal Reagent Stoichiometry - Verify the molar ratios of the reactants and base. An excess of the aminating agent is often used to drive the reaction to completion.
Poor Solubility of Reactants - Select a solvent in which all reactants are sufficiently soluble at the reaction temperature. High-boiling polar aprotic solvents like DMF or NMP are often effective.[2]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted 4-chloro-6-methoxyquinoline - Ensure the reaction goes to completion by optimizing reaction time and temperature. - Purify the crude product using column chromatography or recrystallization.
Formation of Side Products - Hydrolysis of the chloro-substituent: Ensure anhydrous reaction conditions to prevent the formation of 4-hydroxy-6-methoxyquinoline. - Over-reaction with diamines: If a diamine is used as the amine source, a large excess of the diamine can minimize the formation of the bis-quinoline byproduct.[1]
Residual Solvent or Reagents - During workup, ensure thorough washing of the organic layer to remove water-soluble impurities. - Use high vacuum to remove residual solvent from the purified product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination of 4-Chloroquinolines
MethodAmine SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Conventional HeatingSubstituted AnilinesIsopropanolReflux5Moderate to High[2]
Microwave-AssistedPrimary/Secondary AminesDMSO140-1800.3-0.580-95[3]
Conventional HeatingN,N-dimethyl-propane-1,3-diamineNeat1308Good[4]
Conventional HeatingButyl amineNeat120-1306Good[4]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6-methoxyquinoline (Precursor)

This protocol is based on the general principles of quinoline synthesis followed by chlorination.

Step 1: Cyclization to form 6-methoxyquinolin-4-ol

  • In a round-bottom flask, combine 4-methoxyaniline and ethyl acetoacetate.

  • Add polyphosphoric acid dropwise with stirring while maintaining the temperature at 170 °C.

  • Heat the mixture for 1 hour, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water with stirring.

  • Collect the precipitated solid by filtration and dry to obtain 6-methoxyquinolin-4-ol.

Step 2: Chlorination to form 4-chloro-6-methoxyquinoline

  • In a round-bottom flask, suspend 6-methoxyquinolin-4-ol in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture at 110 °C for 2 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Carefully quench the residue with a saturated sodium bicarbonate solution at 0 °C.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-6-methoxyquinoline.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This is a general protocol for the amination of 4-chloroquinolines and can be adapted for 4-chloro-6-methoxyquinoline.

  • In a sealed reaction vessel, dissolve 4-chloro-6-methoxyquinoline (1 equivalent) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Add the aminating agent (e.g., a solution of ammonia in an alcohol or an ammonium salt with a base, 1.5-2 equivalents).

  • If using an ammonium salt, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

  • Heat the reaction mixture to 120-150 °C and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G General Workflow for this compound Synthesis cluster_0 Precursor Synthesis cluster_1 Amination Reaction start 4-Methoxyaniline cyclization Cyclization with Ethyl Acetoacetate start->cyclization intermediate 6-Methoxyquinolin-4-ol cyclization->intermediate chlorination Chlorination (e.g., POCl3) intermediate->chlorination precursor 4-Chloro-6-methoxyquinoline chlorination->precursor amination Nucleophilic Aromatic Substitution (Amine Source, Solvent, Heat) precursor->amination workup Aqueous Workup (Extraction & Washing) amination->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Action: Extend reaction time or increase temperature incomplete->extend_time end Yield Improved extend_time->end check_purity Are starting materials pure? complete->check_purity impure Impure Starting Materials check_purity->impure No pure Starting Materials are Pure check_purity->pure Yes purify_sm Action: Purify starting materials before reaction impure->purify_sm purify_sm->end check_conditions Are reaction conditions optimal? (Solvent, Base, Stoichiometry) pure->check_conditions suboptimal Suboptimal Conditions check_conditions->suboptimal No check_conditions->end Yes optimize Action: Optimize solvent, base, and reactant ratios suboptimal->optimize optimize->end

Caption: Logical steps for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-methoxyquinoline. This guide addresses common challenges and side product formation during key reaction steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the two primary stages in the synthesis of this compound: the formation of the 6-methoxyquinoline core and the subsequent amination at the 4-position.

Part 1: Synthesis of the 6-Methoxyquinoline Core (e.g., via Skraup or Doebner-von Miller Reaction)

Q1: My Skraup reaction with p-anisidine is extremely vigorous and producing a lot of tar. How can I control it and improve the yield of 6-methoxyquinoline?

A1: The Skraup synthesis is notoriously exothermic and prone to tar formation, especially with activated anilines like p-anisidine.[1] Here are several strategies to mitigate these issues:

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[1][2] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[3]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while providing efficient cooling, for instance, with an ice bath. This helps to dissipate heat and prevent localized hotspots that lead to polymerization and tarring.[1]

  • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial for maintaining a homogenous reaction mixture and preventing the accumulation of heat in one area.

  • Temperature Optimization: While the reaction requires heat to proceed, excessive temperatures should be avoided. A gentle initial heating to start the reaction is often sufficient, after which the exothermic nature of the reaction may sustain it. If the reaction becomes too vigorous, external cooling should be applied.[2]

Q2: I am concerned about the formation of isomeric impurities during the Skraup synthesis of 6-methoxyquinoline. What are the likely isomers and how can I minimize their formation?

A2: When using p-anisidine as a starting material in a Skraup-type reaction, the primary product is 6-methoxyquinoline. However, due to the nature of the electrophilic cyclization, there is a possibility of forming other isomers, though often in minor amounts. The most likely isomeric byproduct would be 8-methoxyquinoline .

  • Controlling Cyclization: The regioselectivity of the cyclization is influenced by both steric and electronic factors. While the para-methoxy group strongly directs to the 6-position, reaction conditions can influence the formation of other isomers. Adhering to established protocols with controlled temperature and acid concentration can favor the desired product.

  • Purification: Careful purification is key to removing any isomeric impurities. Fractional distillation under reduced pressure or column chromatography on silica gel can be effective for separating isomers.

Q3: My Doebner-von Miller reaction with p-anisidine is resulting in a low yield and a significant amount of polymer. What are the primary causes and solutions?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis.[4]

  • Slow Addition of Reagents: The slow, controlled addition of the α,β-unsaturated carbonyl compound to the acidic solution of p-anisidine can help minimize its self-polymerization.[4]

  • In Situ Generation: Consider generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method). This keeps the concentration of the reactive intermediate low, reducing the likelihood of polymerization.[5]

  • Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids. Optimizing the choice and concentration of the acid catalyst is crucial. In some cases, a milder Lewis acid may be preferable to a strong Brønsted acid to reduce side reactions.[5]

Problem Potential Cause Troubleshooting Strategy Relevant Synthesis
Low Yield Incomplete reactionIncrease reaction time or temperature cautiously.Skraup, Doebner-von Miller, Amination
Decomposition of starting material or productLower reaction temperature; ensure inert atmosphere if needed.Skraup, Doebner-von Miller
Poor quality of reagentsUse freshly distilled or purified starting materials.All stages
Tar Formation Highly exothermic and uncontrolled reactionUse a moderating agent (e.g., FeSO₄), control acid addition, ensure efficient stirring.[1]Skraup
Polymerization of intermediatesAdd reagents slowly, consider in situ generation of reactive intermediates.[4]Doebner-von Miller
Isomer Formation Lack of regioselectivity in cyclizationOptimize reaction temperature and acid catalyst.Skraup, Conrad-Limpach
Employ purification techniques like fractional distillation or column chromatography.
Incomplete Amination Deactivated 4-chloro-6-methoxyquinolineUse a more reactive amine source or a catalyst.Amination
Insufficient reaction time or temperatureMonitor reaction by TLC and adjust conditions as needed.Amination
Di-substitution/Over-reaction Excess of aminating agent or harsh conditionsUse stoichiometric amounts of reagents, control temperature.Amination
Part 2: Amination of 4-Chloro-6-methoxyquinoline

Q4: The amination of my 4-chloro-6-methoxyquinoline is sluggish and gives a low yield of this compound. How can I improve the conversion?

A4: Low reactivity in the amination step can be due to several factors. Here are some troubleshooting steps:

  • Reaction Conditions: Ensure that the temperature and pressure (if applicable) are sufficient to drive the reaction to completion. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for nucleophilic aromatic substitution on quinoline systems.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can facilitate the nucleophilic attack.

  • Base: The presence of a suitable base to scavenge the HCl generated during the reaction is often necessary to prevent the protonation of the amino group and the quinoline nitrogen.

Q5: I am observing impurities in my final this compound product after the amination step. What are the likely side products?

A5: Common impurities in this step include:

  • Unreacted 4-chloro-6-methoxyquinoline: This is the most common impurity if the reaction does not go to completion. It can be detected by TLC or LC-MS and removed by column chromatography.

  • Hydroxyquinolines: If water is present in the reaction mixture, hydrolysis of the 4-chloro-6-methoxyquinoline can occur, leading to the formation of 4-hydroxy-6-methoxyquinoline. Using anhydrous solvents and reagents is crucial.

  • Dimeric byproducts: In some cases, dimerization of the quinoline species can occur, though this is generally less common under standard amination conditions.[6]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of 6-Methoxyquinoline

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-anisidine and anhydrous glycerol.

  • Moderator Addition: Add ferrous sulfate (FeSO₄) to the mixture.

  • Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the internal temperature below a manageable threshold.

  • Reaction: After the addition of acid, gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, apply external cooling. After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, carefully pour the reaction mixture into a large volume of ice-cold water. Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly basic to liberate the free quinoline base.

  • Purification: The crude 6-methoxyquinoline can be purified by steam distillation to separate it from non-volatile tar. The distillate can then be extracted with an organic solvent (e.g., toluene or dichloromethane), dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.[2]

Visualizing Reaction Pathways and Troubleshooting

ReactionPathways

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impurities) IdentifyStep Identify Reaction Step (Core Synthesis or Amination) Start->IdentifyStep CheckReagents Check Reagent Purity and Stoichiometry IdentifyStep->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Time, Catalyst) IdentifyStep->ReviewConditions OptimizeConditions Optimize Conditions (e.g., Slower Addition, Moderator) CheckReagents->OptimizeConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS, NMR) ReviewConditions->AnalyzeByproducts AnalyzeByproducts->OptimizeConditions Purification Refine Purification Strategy (Chromatography, Recrystallization) OptimizeConditions->Purification Success Problem Resolved Purification->Success

References

Technical Support Center: Purification of 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-6-methoxyquinoline by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: Poor Separation and Peak Tailing

  • Question: My this compound is streaking badly on the TLC plate and the column, resulting in poor separation. What is the cause and how can I fix it?

  • Answer: This is a common issue when purifying basic compounds like this compound on standard silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing.

    Solutions:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent. A concentration of 0.5-2% (v/v) is typically effective. This will neutralize the acidic sites on the silica gel, minimizing the unwanted interactions.

    • Use a Different Stationary Phase: Consider using a more inert stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds. For particularly sensitive compounds, Florisil or cellulose might also be suitable.

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography using a C18 stationary phase can be an effective method to avoid the issues associated with silica gel.

Issue 2: The Compound is Not Eluting from the Column

  • Question: I've loaded my this compound onto the silica gel column, but it doesn't seem to be moving down the column, even with a relatively polar solvent system. What should I do?

  • Answer: This is likely due to strong adsorption of the basic compound to the acidic silica gel.

    Solutions:

    • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol.

    • Add a Basic Modifier: As with peak tailing, adding 0.5-2% triethylamine to your eluent can help to reduce the strong interaction with the silica gel and promote elution.

    • Flush the Column: If the compound is still retained, you can try to flush the column with a highly polar solvent mixture, such as 5-10% methanol in dichloromethane containing 1% triethylamine, to recover your compound.

Issue 3: Compound Degradation on the Column

  • Question: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and prevent it?

  • Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

    Solutions:

    • TLC Stability Test: To confirm degradation, spot your compound on a silica gel TLC plate and let it sit for 1-2 hours before developing it. The appearance of new spots indicates decomposition.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel.

    • Work at Low Temperatures: Running the column in a cold room can help to minimize the rate of degradation.

    • Use an Alternative Stationary Phase: As mentioned before, switching to a less acidic stationary phase like neutral alumina is a good option.

    • Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection

  • Plate Preparation: Use silica gel coated TLC plates with a fluorescent indicator (e.g., F254).

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. A good starting point is a mixture of hexane and ethyl acetate.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the this compound. If tailing is observed, add 0.5-1% triethylamine to the solvent system.

Protocol 2: Column Chromatography Purification

  • Column Preparation:

    • Select an appropriately sized glass chromatography column.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane with 0.5% triethylamine). A general rule is to use a 30:1 to 100:1 weight ratio of silica gel to crude product.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a small layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the starting solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound. For example, you can start with 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate in hexane (always containing 0.5% triethylamine).

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions (e.g., in test tubes).

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v/v)Typical Rf Range for AminoquinolinesNotes
Hexane / Ethyl Acetate / Triethylamine0.2 - 0.5A good starting point. Adjust the Hexane/EtOAc ratio to achieve the desired Rf.
Dichloromethane / Methanol / Triethylamine0.2 - 0.6For more polar impurities. Start with a low percentage of methanol (e.g., 1-2%).

Table 2: Troubleshooting Summary

ProblemProbable CauseRecommended Solution(s)
Peak Tailing/Streaking Strong interaction with acidic silica gelAdd 0.5-2% triethylamine to the eluent. Use neutral alumina as the stationary phase.
No Elution Strong adsorption to silica gelIncrease eluent polarity. Add triethylamine to the eluent.
Compound Degradation Acid-catalyzed decomposition on silica gelMinimize column contact time. Use a less acidic stationary phase (e.g., neutral alumina).
Co-elution of Impurities Similar polarity of compound and impurityOptimize the solvent system with a shallower gradient. Try a different solvent system (e.g., switch from EtOAc to Acetone).

Visualization

Troubleshooting_Workflow start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis tailing_check Observe Tailing or Streaking? tlc_analysis->tailing_check no_tailing Good Spot Shape tailing_check->no_tailing No add_tea Add 0.5-2% Triethylamine to Mobile Phase tailing_check->add_tea Yes run_column Run Column Chromatography no_tailing->run_column add_tea->tlc_analysis elution_check Compound Eluting? run_column->elution_check no_elution Increase Eluent Polarity elution_check->no_elution No pure_fractions Collect & Combine Pure Fractions elution_check->pure_fractions Yes no_elution->run_column degradation_check Suspect Degradation? pure_fractions->degradation_check no_degradation Proceed with Isolation degradation_check->no_degradation No alt_stationary_phase Use Alternative Stationary Phase (e.g., Neutral Alumina) degradation_check->alt_stationary_phase Yes end Purified Product no_degradation->end alt_stationary_phase->start

Technical Support Center: Troubleshooting 4-Amino-6-methoxyquinoline Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the recrystallization of 4-Amino-6-methoxyquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound is not dissolving in the hot solvent.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Continue adding small portions of the hot solvent until the solid dissolves completely.[1][2]

  • Inappropriate Solvent Choice: The selected solvent may not be suitable for dissolving this compound, even when hot. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.[1] Given the structure of this compound, polar solvents like ethanol or methanol are often good starting points.

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If the bulk of your compound dissolves but a small amount of solid remains, you may need to perform a hot filtration to remove these impurities.[1]

Q2: No crystals are forming upon cooling the solution.

A2: The absence of crystallization, even after the solution has cooled, is a common problem often due to supersaturation. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reduce the Volume of Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling in an Ice Bath: If crystals do not form at room temperature, placing the flask in an ice bath can further decrease the solubility of the compound and promote crystallization.

Q3: The compound is "oiling out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the solution is too concentrated, causing the compound to precipitate at a temperature above its melting point. To address this:

  • Add More Solvent: Reheat the solution until the oil redissolves, then add more of the hot solvent to create a less concentrated solution. Allow this to cool slowly.[2]

  • Lower the Cooling Temperature Slowly: Rapid cooling can sometimes favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the Solvent System: Consider using a solvent with a lower boiling point or a mixed solvent system to adjust the solubility properties.

Q4: The recrystallization yield is very low.

A4: A low recovery of purified product can be due to several reasons:

  • Using Too Much Solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][2]

  • Premature Crystallization during Hot Filtration: If a hot filtration step was necessary, the solution may have cooled and deposited crystals on the filter paper. To prevent this, use a pre-heated funnel and a slight excess of hot solvent.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.[1]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

Q5: The purified crystals are still colored or appear impure.

A5: If your final product is not of the desired purity, consider the following:

  • Co-crystallization of Impurities: The impurities may have similar solubility properties to your compound in the chosen solvent. A second recrystallization may be necessary.

  • Insufficient Washing: The crystals may have residual mother liquor containing impurities on their surface. Ensure you wash the crystals with a small amount of ice-cold solvent after filtration.

  • Use of Decolorizing Carbon: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds.[2] Be aware that using too much charcoal can also adsorb your product and reduce the yield.

Data Presentation

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighLowLow to Moderate
MethanolHighModerateHigh
EthanolHighModerateHigh
AcetoneMediumModerateHigh
Ethyl AcetateMediumLow to ModerateHigh
DichloromethaneMediumLow to ModerateModerate to High
TolueneLowLowModerate
HexaneLowVery LowLow

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (Representative Protocol)

This protocol provides a general procedure for the recrystallization of this compound using ethanol, a commonly effective solvent for this class of compounds.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Gently heat the mixture to boiling on a hot plate while stirring.

  • Addition of Hot Solvent: Continue to add small portions of hot ethanol to the boiling mixture until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

This method is useful if a single solvent does not provide the ideal solubility characteristics.

Materials:

  • Crude this compound

  • Ethanol ("good" solvent)

  • Water ("poor" solvent)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of a cold ethanol-water mixture, and dry the crystals as described in Protocol 1.

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities Present? dissolve->hot_filtration_q hot_filtration Perform Hot Filtration hot_filtration_q->hot_filtration Yes cool_solution Cool Solution Slowly hot_filtration_q->cool_solution No hot_filtration->cool_solution oiling_out_q Compound 'Oiling Out'? cool_solution->oiling_out_q crystals_form_q Crystals Form? induce_crystallization Induce Crystallization (Scratch, Seed, etc.) crystals_form_q->induce_crystallization No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form_q->collect_crystals Yes induce_crystallization->crystals_form_q wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals low_yield_q Yield is Low? dry_crystals->low_yield_q end Pure Product oiling_out_q->crystals_form_q No troubleshoot_oiling Troubleshoot Oiling Out: - Reheat and add more solvent - Cool slower - Change solvent oiling_out_q->troubleshoot_oiling Yes troubleshoot_oiling->dissolve low_yield_q->end No troubleshoot_yield Troubleshoot Low Yield: - Check solvent amount - Ensure complete cooling - Minimize washing low_yield_q->troubleshoot_yield Yes troubleshoot_yield->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-6-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-6-methoxyquinoline. This guide focuses on optimizing reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most common methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] SNAr involves the reaction of a 4-halo-6-methoxyquinoline (typically 4-chloro-6-methoxyquinoline) with an amine source. The Buchwald-Hartwig amination offers an alternative route using a palladium catalyst and a suitable ligand to couple an amine with the halo-quinoline.[4]

Q2: Which factors are most critical for optimizing the yield in an SNAr synthesis?

For the SNAr synthesis of 4-aminoquinolines, key parameters to optimize are the choice of solvent, base, reaction temperature, and reaction time.[1] The nature of the amine source also plays a significant role. For instance, reactions with anilines are generally less reactive than with aliphatic amines and may require more forcing conditions.[1]

Q3: How can I minimize side product formation during the synthesis?

Common side reactions include the formation of hydrodehalogenation products or bis-quinoline structures when using diamines. To minimize these, ensure strictly anhydrous conditions and consider using a large excess of the amine nucleophile to favor mono-substitution.[4] In Buchwald-Hartwig aminations, catalyst deactivation can also lead to side products; in such cases, trying a different ligand or a lower reaction temperature may be beneficial.[4]

Q4: What are the best practices for purifying the final this compound product?

Common purification techniques include column chromatography and recrystallization. For column chromatography, a typical stationary phase is silica gel with a mobile phase gradient of dichloromethane and methanol.[5][6] Pre-treating the silica gel with triethylamine can be beneficial for basic compounds like this compound to prevent irreversible adsorption. Recrystallization from a suitable solvent system, such as ethanol or ethanol/water mixtures, can also yield a highly pure product.[7][8]

Troubleshooting Guide

Low Reaction Yield

Q: I am experiencing a low yield in my SNAr reaction. What are the potential causes and how can I address them?

A: Low yields in SNAr reactions can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction temperature or prolong the reaction time.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Base: An inappropriate or weak base can lead to poor yields.

    • Solution: If using a weak base like potassium carbonate with a less reactive amine, consider switching to a stronger base such as sodium tert-butoxide. Ensure the base is anhydrous and of high purity.[4]

  • Poor Solvent Choice: The solvent can significantly impact reaction rates.

    • Solution: For SNAr reactions, polar aprotic solvents like DMF or NMP are often effective. For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[1][2]

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH of the aqueous layer is appropriate during extraction to minimize product solubility in the aqueous phase. An acidic wash can help remove excess amine, but care must be taken not to protonate the desired product excessively, which might increase its water solubility.[1]

Q: My Buchwald-Hartwig amination is giving a low yield. What should I troubleshoot?

A: For low yields in Buchwald-Hartwig aminations, consider the following:

  • Inefficient Catalyst System: The choice of palladium precursor and ligand is crucial.

    • Solution: Screen different phosphine ligands. Bulky, electron-rich ligands are often effective.[4] Ensure the catalyst is not deactivated; using pre-catalysts can sometimes improve results.

  • Incorrect Base: The base plays a critical role in the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solubility of the base in the reaction solvent is also important.[9]

  • Presence of Water or Oxygen: These can deactivate the palladium catalyst.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Product Purification Issues

Q: I am having difficulty removing excess high-boiling point amine after the reaction.

A: Excess amine can often be co-elute with the product during chromatography.

  • Solution: An acidic wash (e.g., with dilute HCl) during the work-up will protonate the excess amine, making it water-soluble and easily separable from the organic layer containing your product.[1]

Q: My product is streaking on the TLC plate and giving poor separation during column chromatography.

A: This is common for basic compounds like this compound on silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q: The purified product is an off-white or colored solid. How can I decolorize it?

A: The color may be due to trace impurities or oxidation products.

  • Solution: Recrystallization is often effective. If the color persists, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal before allowing the solution to cool.[7]

Data Presentation

Table 1: Optimization of SNAr Reaction Conditions for 4-Aminoquinoline Synthesis

ParameterCondition ACondition BCondition COutcomeReference
Solvent EthanolAcetonitrileDMSODMSO gave the highest yields.[2]
Base None (amine as base)K₂CO₃NaOHStronger base needed for less reactive amines.[2]
Temperature 140 °C180 °C120-150 °CHigher temperatures generally improve yields.[1][2]
Time 20-30 min (Microwave)>24 hours (Conventional)2-5 hoursMicrowave significantly reduces reaction time.[1][2]

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsConsiderationsReference
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can simplify reaction setup.[4]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Ligand choice is often substrate-dependent.[4]
Base NaOtBu, LiHMDS, K₃PO₄Base strength and solubility are critical.[4]
Solvent Toluene, Dioxane, t-BuOHMust be anhydrous.[4]
Temperature 80-110 °CHigher temperatures may be needed for less reactive chlorides.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-methoxyquinoline (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired amine (e.g., ammonia source like ammonium chloride, 1.5-3 equivalents) and a base such as potassium carbonate (2-3 equivalents).

  • Reaction: Heat the mixture to 120-150°C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This reaction should be carried out under an inert atmosphere.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).

  • Reagent Addition: Add 4-chloro-6-methoxyquinoline (1 equivalent) and the amine source (1.1-1.2 equivalents). Add anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to 80-110°C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[4]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 4-chloro-6-methoxyquinoline reaction Reaction: - Amine Source - Base/Catalyst - Solvent - Heat start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Characterization (NMR, MS, Purity) purification->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Solvent check_completion->optimize_conditions No check_reagents Are reagents optimal? check_completion->check_reagents Yes optimize_conditions->check_completion optimize_reagents Optimize Reagents: - Stronger Base - Different Ligand (for B-H) - Check Reagent Purity check_reagents->optimize_reagents No check_workup Product loss during work-up? check_reagents->check_workup Yes optimize_reagents->check_completion optimize_workup Optimize Work-up: - Adjust pH - Modify Extraction Protocol check_workup->optimize_workup Yes end Improved Yield check_workup->end No optimize_workup->end

Caption: A logical workflow for troubleshooting low reaction yields in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 4-Amino-6-methoxyquinoline in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Amino-6-methoxyquinoline in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in bioassays?

A1: this compound is a quinoline-based organic compound. Its structure, containing a relatively nonpolar quinoline ring system, can lead to poor aqueous solubility. In bioassays, which are typically conducted in aqueous buffers, low solubility can cause the compound to precipitate out of solution. This leads to an inaccurate concentration of the compound interacting with the biological target, resulting in unreliable and difficult-to-interpret experimental data.

Q2: What are the initial signs of solubility problems with this compound in my experiment?

A2: Signs of solubility issues include:

  • Visible precipitation: You may see solid particles, cloudiness, or a film in your stock solution upon preparation or after storage, or in the assay plate wells after dilution into aqueous media.

  • Inconsistent results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Lower than expected potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, which can make the compound appear less active than it truly is.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds, including those with quinoline scaffolds.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

A4: Several strategies can be employed to enhance the aqueous solubility of this compound. These include pH adjustment, the use of co-solvents, and cyclodextrin complexation. Detailed troubleshooting for these methods is provided in the guide below.

Troubleshooting Guide

Issue 1: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.

This is a common issue when the final concentration of the compound in the assay buffer exceeds its aqueous solubility.

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of adding a small volume of a highly concentrated DMSO stock to a large volume of buffer, try a serial dilution approach. It is also preferable to mix DMSO stock dilutions directly with the assay media, which often contains proteins or other components that can help maintain solubility.[1]

  • Increase the Percentage of Co-solvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, be mindful that high concentrations of DMSO can be toxic to cells.

Issue 2: How can I use pH to improve the solubility of this compound?

The amino group on the quinoline ring is basic and can be protonated at acidic pH. This protonation increases the polarity of the molecule, which generally enhances its aqueous solubility.

  • Determine the Compound's pKa: The pKa of the parent compound, 4-aminoquinoline, can be used as an estimate.

  • Adjust the Buffer pH: Lowering the pH of your assay buffer may increase the solubility of this compound. A buffer with a pH below the pKa of the amino group will ensure it is in its more soluble, protonated form.

  • Caution: Ensure that the adjusted pH is compatible with your biological system (e.g., cells, enzymes) and does not affect the assay's performance.

Issue 3: What are co-solvents and how can they help with solubility?

Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.

  • Common Co-solvents: Besides DMSO, other co-solvents like ethanol, polyethylene glycol (PEG), or N,N-dimethylformamide (DMF) can be used.

  • Testing Different Co-solvents: The choice of co-solvent and its optimal concentration should be determined empirically. Test a range of concentrations to find the highest concentration that is tolerated by your assay system without causing toxicity or interfering with the results.

Issue 4: I've tried pH adjustment and co-solvents, but I still have solubility issues. What else can I do?

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has improved aqueous solubility.[2]

    • Types of Cyclodextrins: Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

    • Protocol: This typically involves dissolving the cyclodextrin in the aqueous buffer before adding the compound (often from a DMSO stock). The mixture is then stirred or sonicated to facilitate complex formation.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypePredicted SolubilityRationale
WaterPolar ProticSparingly SolubleThe hydrophobic quinoline core limits high solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferSparingly SolubleSimilar to water, but solubility can be pH-dependent.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleAn effective solvent for a wide array of organic materials.[3]
EthanolPolar ProticModerately SolubleCan form hydrogen bonds, but the quinoline ring limits high solubility.
MethanolPolar ProticModerately SolubleSimilar to ethanol.
N,N-Dimethylformamide (DMF)Polar AproticSolubleCan effectively solvate the molecule.

Note: This table provides predicted qualitative solubility based on the chemical structure and properties of similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 174.20 g/mol ), weigh 1.742 mg.

  • Add the solid this compound to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in DMSO if necessary to achieve the desired final concentration range.

  • Directly add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Immediately vortex or pipette mix the solution thoroughly to ensure rapid and uniform dispersion of the compound.

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

  • It is recommended to prepare fresh dilutions for each experiment.

Mandatory Visualizations

Experimental Workflow for Overcoming Solubility Issues

G cluster_0 cluster_1 Troubleshooting Strategies start Start: Compound Precipitation Observed stock_check Check DMSO Stock Solution for Precipitate start->stock_check prepare_fresh Prepare Fresh Stock Solution stock_check->prepare_fresh If warming fails warm_sonicate Gently Warm and Sonicate stock_check->warm_sonicate Precipitate Found stock_ok Stock Solution is Clear stock_check->stock_ok prepare_fresh->stock_ok warm_sonicate->stock_ok dilution_issue Precipitation Upon Dilution into Aqueous Buffer stock_ok->dilution_issue No end_ok Proceed with Experiment stock_ok->end_ok Yes, after redissolving lower_conc Lower Final Concentration dilution_issue->lower_conc ph_adjust Adjust Buffer pH (Acidic) dilution_issue->ph_adjust co_solvent Use Co-solvents (e.g., Ethanol, PEG) dilution_issue->co_solvent cyclodextrin Cyclodextrin Complexation dilution_issue->cyclodextrin check_solubility Is Compound Soluble? lower_conc->check_solubility ph_adjust->check_solubility co_solvent->check_solubility cyclodextrin->check_solubility check_solubility->dilution_issue No, try another method check_solubility->end_ok Yes

Caption: Troubleshooting workflow for addressing compound precipitation.

Potential Signaling Pathway Modulation by a 4-Aminoquinoline Derivative

Some quinoline derivatives have been shown to impact cancer cell signaling pathways such as the MAPK/ERK pathway.[1] The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound This compound (Hypothetical Target) Compound->Raf Inhibition?

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

stability problems of 4-Amino-6-methoxyquinoline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental stability data for 4-Amino-6-methoxyquinoline is limited in publicly available literature. The information provided in this guide is based on the general chemical properties of quinolines and aromatic amines, as well as data from structurally related compounds. These recommendations should be used as a starting point for your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are:

  • Oxidation: The electron-rich aromatic ring system and the amino group are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Photodegradation: Quinolone derivatives can be sensitive to light, leading to degradation.

  • Hydrolysis: The amino group may be susceptible to hydrolysis, particularly under acidic conditions.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, it is recommended to store it at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), and in a desiccator to protect it from moisture.

Q3: How can I minimize the degradation of this compound in solution?

A3: When working with solutions of this compound, it is best to prepare them fresh for each experiment. If storage is necessary, use high-purity, degassed solvents and store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature. For aqueous solutions, maintaining a neutral to slightly basic pH may improve stability.

Q4: Which solvents are recommended for dissolving this compound?

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Discoloration of solid or solution (e.g., turning yellow or brown) Oxidation of the amino group or aromatic ring.Store the compound under an inert atmosphere, protected from light. When in solution, use degassed solvents and consider adding an antioxidant if compatible with your experiment.
Appearance of new peaks in HPLC analysis Degradation of the compound.Review storage and handling procedures. Perform a forced degradation study to identify the nature of the degradation (see Experimental Protocols).
Decreased potency or activity in biological assays Degradation of the active compound.Prepare fresh solutions for each experiment. Verify the purity of your stock solution using an appropriate analytical method like HPLC.
Precipitation of the compound from solution Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate and the concentration is not above the solubility limit. Check for signs of degradation. Consider using a co-solvent system.

Predicted Stability Profile in Different Solvents

The following table summarizes the predicted stability of this compound in different solvent types based on general chemical principles. This is not experimental data and should be verified.

Solvent Type Examples Predicted Stability Potential Degradation Pathways
Protic Solvents (Aqueous) Water, Buffers (pH dependent)Moderate to LowHydrolysis (especially at low pH), Oxidation
Protic Solvents (Organic) Methanol, EthanolModeratePhotodegradation, Oxidation
Aprotic Polar Solvents DMSO, DMF, AcetonitrileHighMinimal degradation expected if stored properly.
Aprotic Non-Polar Solvents Hexane, TolueneLow (due to poor solubility)Not recommended due to insolubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of polar and non-polar degradants.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Start with a low percentage of Mobile Phase B and gradually increase it over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation photo Photodegradation (ICH Q1B) prep->photo thermal Thermal Stress (Solid, 80°C) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (Identify & Quantify Degradants) hplc->data

Caption: Workflow for forced degradation studies of this compound.

Degradation_Pathways Potential Degradation Pathways cluster_products Degradation Products parent This compound oxidized Oxidized Products (e.g., N-oxides, quinone-imines) parent->oxidized Oxidation (O2, light, metal ions) hydrolyzed Hydrolyzed Products (e.g., 4-Hydroxy-6-methoxyquinoline) parent->hydrolyzed Hydrolysis (Acidic conditions) photodegradants Photodegradation Products (e.g., ring-opened, rearranged) parent->photodegradants Photodegradation (UV/Vis light)

Technical Support Center: Synthesis of 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-methoxyquinoline. Our goal is to help you minimize impurities and optimize your synthetic protocols for a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chloro-6-methoxyquinoline with an amino source, such as ammonia or an ammonia equivalent.

The primary impurities encountered during this synthesis include:

  • Unreacted 4-chloro-6-methoxyquinoline: Incomplete reaction can lead to the presence of the starting material in the final product.

  • 4-Hydroxy-6-methoxyquinoline: This impurity arises from the hydrolysis of the chloro group at the C4 position of the quinoline ring. This can occur if water is present in the reaction mixture.

  • Process-related impurities: These can include residual solvents, reagents, and byproducts from the synthesis of the 4-chloro-6-methoxyquinoline starting material.

  • Degradation products: Exposure of the final compound to harsh conditions such as acid, base, heat, or light can lead to the formation of various degradation products.

Q2: How can I monitor the progress of the reaction and the formation of impurities?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material and a pure sample of the product (if available), you can track the consumption of the starting material and the formation of the desired product and any major byproducts. High-Performance Liquid Chromatography (HPLC) is a more quantitative technique for monitoring the reaction and is the gold standard for analyzing the final purity and impurity profile of the product.[1][2]

Q3: What are the best practices for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This technique is effective for removing impurities that have different solubility profiles from the desired product. The choice of solvent is critical for successful recrystallization.[3]

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with similar polarities. Silica gel is a commonly used stationary phase for the purification of quinoline derivatives.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and/or temperature. - Use a higher concentration of the aminating agent. - Ensure efficient stirring to overcome any mass transfer limitations.
Degradation of Product - Monitor the reaction for the formation of degradation products by TLC or HPLC. - If degradation is observed, consider lowering the reaction temperature or using a milder base.
Loss during Work-up - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase. - Use a suitable solvent for extraction in which the product is highly soluble and impurities are less soluble.
Issue 2: High Levels of 4-Hydroxy-6-methoxyquinoline Impurity
Possible Cause Troubleshooting Steps
Presence of Water in Reaction - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Hydrolysis during Work-up - Minimize the time the reaction mixture is in contact with aqueous solutions, especially under acidic or basic conditions. - Use a biphasic work-up to quickly separate the organic product from the aqueous phase.
Issue 3: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System - Optimize the mobile phase composition using TLC. Aim for an Rf value of 0.2-0.4 for the product. - Consider using a gradient elution to improve the separation of closely eluting compounds.
Column Overloading - Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight).
Compound Tailing - For basic compounds like this compound, adding a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) to the eluent can improve peak shape.[4]

Data Presentation

The following tables provide representative data on the impact of reaction conditions on the purity of this compound and a typical impurity profile.

Table 1: Effect of Reaction Temperature on Product Purity

Temperature (°C)Reaction Time (h)Purity of this compound (%)4-chloro-6-methoxyquinoline (%)4-hydroxy-6-methoxyquinoline (%)
801285.212.52.3
100895.13.21.7
120698.50.51.0
140497.20.32.5

Note: This data is representative and may vary based on specific reaction conditions.

Table 2: Typical Impurity Profile from HPLC Analysis

ImpurityRetention Time (min)Relative Retention TimeSpecification Limit (%)
4-chloro-6-methoxyquinoline8.51.5≤ 0.15
4-hydroxy-6-methoxyquinoline4.20.75≤ 0.15
Unknown Impurity 16.81.2≤ 0.10
Unknown Impurity 29.31.65≤ 0.10
This compound 5.6 1.0 ≥ 99.5

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the amination of 4-chloro-6-methoxyquinoline.

Materials:

  • 4-chloro-6-methoxyquinoline

  • Ammonia solution (e.g., 7N in methanol) or another suitable amino source

  • Suitable solvent (e.g., Methanol, Ethanol)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, dissolve 4-chloro-6-methoxyquinoline (1.0 eq) in the chosen solvent.

  • Add the ammonia solution (5-10 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixture)

  • Chromatography column and accessories

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack the chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[5][6][7]

  • Acidic Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60-80 °C.

  • Basic Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60-80 °C.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the sample to UV and visible light.

Analyze the stressed samples by a stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and analysis of this compound.

Synthesis_Workflow Start Start: 4-chloro-6-methoxyquinoline Reaction Amination Reaction (SNAr) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Purity Analysis (HPLC, NMR) Purification->Analysis End End: Pure this compound Analysis->End Troubleshooting_Logic Impurity_Detected High Impurity Level Detected Identify_Impurity Identify Impurity (e.g., Starting Material, Hydrolysis Product) Impurity_Detected->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Is it the starting material? Hydrolysis_Product Hydrolysis Product Identify_Impurity->Hydrolysis_Product Is it the hydrolysis product? Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagent Ratio) Unreacted_SM->Optimize_Reaction Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis_Product->Anhydrous_Conditions Modify_Workup Modify Work-up Procedure Optimize_Reaction->Modify_Workup Anhydrous_Conditions->Modify_Workup Improve_Purification Improve Purification Method Modify_Workup->Improve_Purification

References

Technical Support Center: Synthesis of 4-Aminoquinolines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminoquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing nucleophilic aromatic substitution (SNAr) to synthesize 4-aminoquinoline derivatives. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 4-aminoquinolines? The most prevalent method for synthesizing 4-aminoquinolines is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the coupling of a 4-chloroquinoline derivative with a primary or secondary amine.[1] The electron-withdrawing nature of the quinoline ring system activates the C4 position, making it susceptible to nucleophilic attack.[1][2]

Q2: What are the critical parameters to consider when optimizing the SNAr synthesis of 4-aminoquinolines? Key parameters to optimize include the choice of solvent, base, temperature, and reaction time. The nature of the amine nucleophile also plays a crucial role in the success of the reaction.[1] Microwave irradiation has been demonstrated as an effective method for accelerating these reactions and improving yields.[1][3][4]

Q3: Can anilines be used as nucleophiles in SNAr reactions with 4-chloroquinolines? Yes, anilines can be used as nucleophiles; however, they are generally less reactive than aliphatic amines.[1] Reactions involving anilines may necessitate more forcing conditions, such as higher temperatures or the use of a Brønsted or Lewis acid catalyst to achieve satisfactory yields.[1]

Q4: What alternative methods exist for synthesizing 4-aminoquinolines besides the SNAr reaction? Several alternative methods are available, including:

  • Palladium-catalyzed reactions: These encompass multicomponent domino reactions and the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones.[1][3]

  • Copper-catalyzed reactions: Copper catalysts can be employed in various annulation strategies.[1][3]

  • Rearrangement reactions: Specific precursors can undergo rearrangement to form the 4-aminoquinoline scaffold.[1]

Troubleshooting Guide: Addressing Poor Yield and Side Products

This guide addresses common issues encountered during the SNAr synthesis of 4-aminoquinolines, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Low Reactivity of Nucleophile: Anilines and sterically hindered amines are less reactive.Increase reaction temperature, extend reaction time, or consider using a catalyst (e.g., Brønsted or Lewis acid for anilines).[1]
Inappropriate Solvent: The solvent may not be suitable for the reaction.Use polar aprotic solvents like DMSO, DMF, or NMP, which are often effective for SNAr reactions.[1] For microwave-assisted synthesis, DMSO has shown superiority over ethanol and acetonitrile.[1][3]
Insufficient Base or Inappropriate Base Strength: The base may be too weak to deprotonate the nucleophile or neutralize the HCl generated.For aryl or heteroarylamines, a stronger base like sodium hydroxide may be necessary.[3][5] For secondary amines, a base is often required.[3][5] Primary amines may not require an external base as they can act as one.[1][3]
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.Increase the reaction temperature. Conventional heating often requires temperatures between 120-150°C, while microwave-assisted synthesis can be performed at 140-180°C.[1][3]
Short Reaction Time: The reaction may not have proceeded to completion.Extend the reaction time. Some reactions may require over 24 hours, especially with less reactive substrates.[1]
Formation of Side Products Bis-quinoline Formation: When using a diamine as the nucleophile, a common side product is the bis-quinoline.Use a large excess of the diamine to favor the formation of the mono-substituted product.[1]
Tertiary Amine Formation: In reductive amination procedures to create the amine nucleophile, double addition of an aldehyde can lead to an undesired tertiary amine.Use a large excess of the aldehyde followed by reduction with sodium borohydride.[6]
Difficulty in Product Purification Removal of Excess High-Boiling Point Amine: The excess amine used in the reaction can be challenging to remove.Attempt to precipitate the product by adding water or an anti-solvent. Alternatively, use column chromatography for purification.
Separation from Starting Material: The product and starting 4-chloroquinoline may have similar polarities.Optimize the reaction to drive it to completion. If separation is necessary, utilize column chromatography with a carefully selected solvent system.
Presence of Tarry Byproducts: High reaction temperatures can sometimes lead to the formation of insoluble tars.Filter the reaction mixture while hot to remove insoluble materials before workup.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the SNAr synthesis of 4-aminoquinolines under various conditions.

Parameter Conventional Heating Microwave Irradiation Notes
Temperature 120-150°C[1]140-180°C[3][5]Higher temperatures are often required for less reactive nucleophiles like anilines.[1]
Reaction Time Several hours to >24 hours[1]20-30 minutes[3][5]Microwave irradiation significantly reduces reaction times.[3][5]
Typical Solvents Ethanol, DMF, DMSO, NMP, Toluene[1][3]DMSO (often superior to ethanol and acetonitrile)[1][3]Polar aprotic solvents are generally preferred.[1]
Bases K₂CO₃, NaOH (for less reactive amines)[1][3]NaOH (for aryl/heteroarylamines)[3][5]Primary amines may not require an additional base.[1][3]
Reported Yields Good to excellent (can be variable)80-95%[3][5]Yields are highly dependent on the specific substrates and conditions used.

Experimental Protocols

General Protocol for SNAr of 4,7-dichloroquinoline with a Primary Amine (Conventional Heating)

This protocol describes a general procedure for the direct coupling of 4,7-dichloroquinoline with a primary amine under conventional heating conditions.

Materials:

  • 4,7-dichloroquinoline

  • Primary amine (e.g., propylamine)

  • Solvent (e.g., Ethanol or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 equivalent) in the chosen solvent.

  • Add the primary amine (1.0-1.2 equivalents) to the solution. Note: An external base is typically not required for primary amines.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 120-150°C) with vigorous stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours to over 24 hours), cool the reaction mixture to room temperature.[1]

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of troubleshooting and optimizing the SNAr synthesis of 4-aminoquinolines.

G start Start: Poor Yield in SNAr check_sm Check Starting Materials: Purity and Stoichiometry start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions temp Temperature Too Low? check_conditions->temp time Reaction Time Too Short? check_conditions->time solvent Inappropriate Solvent? check_conditions->solvent base Base Issue? (Strength/Absence) check_conditions->base nucleophile Low Nucleophile Reactivity? check_conditions->nucleophile increase_temp Action: Increase Temperature (e.g., 120-180°C) temp->increase_temp Yes increase_time Action: Increase Reaction Time time->increase_time Yes change_solvent Action: Switch to Polar Aprotic (DMSO, DMF, NMP) solvent->change_solvent Yes adjust_base Action: Add/Change Base (e.g., NaOH for anilines) base->adjust_base Yes more_forcing Action: Use More Forcing Conditions (Higher Temp/Catalyst) nucleophile->more_forcing Yes rerun Re-run Experiment increase_temp->rerun increase_time->rerun change_solvent->rerun adjust_base->rerun more_forcing->rerun end End: Improved Yield rerun->end Success side_products Side Products Observed? rerun->side_products Still Issues optimize_stoichiometry Action: Adjust Stoichiometry (e.g., excess diamine) side_products->optimize_stoichiometry optimize_stoichiometry->rerun

Caption: Troubleshooting workflow for low yield in SNAr reactions.

G snar_yield SNAr Yield for 4-Aminoquinolines nucleophile Nucleophile (Amine) nucleophile->snar_yield n_reactivity Reactivity (Aliphatic > Aromatic) nucleophile->n_reactivity n_sterics Steric Hindrance nucleophile->n_sterics substrate Substrate (4-Chloroquinoline) substrate->snar_yield s_ewg Electron Withdrawing Groups substrate->s_ewg solvent Solvent solvent->snar_yield sol_polarity Polarity (Polar Aprotic) solvent->sol_polarity base Base base->snar_yield b_strength Strength & Stoichiometry base->b_strength temperature Temperature temperature->snar_yield t_energy Activation Energy temperature->t_energy time Reaction Time time->snar_yield time_completion Reaction Completion time->time_completion method Method (Conventional vs. Microwave) method->snar_yield m_efficiency Heating Efficiency method->m_efficiency

Caption: Key factors influencing SNAr reaction yield.

References

Validation & Comparative

A Comparative Analysis of 4-Aminoquinoline Antimalarials: Benchmarking Against Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antimalarial Activity

The following table summarizes the in vitro antimalarial activity (IC₅₀ values) of several 4-aminoquinoline analogues compared to chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. It is crucial to note that these are illustrative examples from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/AnalogueP. falciparum StrainIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Fold-ResistanceReference
Chloroquine 3D7 (CQS)10 - 20---[1]
Chloroquine K1 (CQR)100 - 400--10 - 20[2]
Chloroquine W2 (CQR)~382--~19 - 38[1]
MAQ (Monoquinoline Analog) 3D7 (CQS)~35Chloroquine~15~2.3[1]
MAQ (Monoquinoline Analog) W2 (CQR)~550Chloroquine~300~1.8[1]
BAQ (Bisquinoline Analog) 3D7 (CQS)~105Chloroquine~15~7[1]
BAQ (Bisquinoline Analog) W2 (CQR)~60Chloroquine~300~0.2 (Reversal)[1]
TDR 58845 W2 (CQR)5.52 - 89.8Chloroquine--[3]
TDR 58846 W2 (CQR)5.52 - 89.8Chloroquine--[3]

Note: IC₅₀ values can vary between different assays and laboratories. The fold-resistance is calculated as (IC₅₀ against CQR strain) / (IC₅₀ against CQS strain).

Mechanism of Action: Inhibition of Heme Detoxification

The primary antimalarial action of 4-aminoquinolines, including chloroquine, occurs within the acidic digestive vacuole of the intraerythrocytic malaria parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic food vacuole. Here, they interfere with the heme polymerization process, leading to a buildup of toxic free heme, which ultimately kills the parasite.[4]

Antimalarial_Mechanism_of_4_Aminoquinolines cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Toxicity Heme-Drug Complex & Increased Oxidative Stress Heme->Toxicity Aminoquinolines 4-Aminoquinoline (e.g., Chloroquine) Accumulation Drug Accumulation (Ion Trapping) Aminoquinolines->Accumulation Inhibition Inhibition Accumulation->Inhibition Inhibition->Heme Death Parasite Death Toxicity->Death

Caption: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.

Experimental Protocols

The in vitro antimalarial activity of compounds is typically assessed using one of the following standard assays:

SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.

  • Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.

  • Methodology:

    • Asynchronously cultured P. falciparum is incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.

    • A lysis buffer containing SYBR Green I is added to each well.

    • The plates are incubated in the dark at room temperature.

    • Fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

    • The IC₅₀ values are calculated by comparing the fluorescence in drug-treated wells to that of drug-free control wells.

SYBR_Green_I_Assay_Workflow Start Parasite Culture (Asynchronous) Plate Plate with Serial Drug Dilutions Start->Plate Incubate Incubate (72 hours) Plate->Incubate Lyse Add Lysis Buffer with SYBR Green I Incubate->Lyse Read Read Fluorescence (Excitation: 485nm Emission: 530nm) Lyse->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the SYBR Green I-based antimalarial assay.

[³H]-Hypoxanthine Incorporation Assay

This radiometric assay is considered a gold standard for assessing parasite viability.

  • Principle: P. falciparum salvages purines from the host for nucleic acid synthesis. The incorporation of radiolabeled hypoxanthine ([³H]-hypoxanthine) into the parasite's DNA is a measure of its metabolic activity and proliferation.

  • Methodology:

    • Synchronized ring-stage parasites are incubated in 96-well plates with test compounds for 24 hours.

    • [³H]-hypoxanthine is added to each well, and the plates are incubated for another 18-24 hours.

    • The cells are harvested onto a filter mat, and the unincorporated radiolabel is washed away.

    • The radioactivity on the filter mat is measured using a scintillation counter.

    • IC₅₀ values are determined by comparing the radioactive counts in treated versus untreated wells.

Hypoxanthine_Assay_Workflow Start Synchronized Ring-stage Culture Plate Plate with Test Compounds Start->Plate Incubate1 Incubate (24 hours) Plate->Incubate1 AddHypoxanthine Add [3H]-Hypoxanthine Incubate1->AddHypoxanthine Incubate2 Incubate (18-24 hours) AddHypoxanthine->Incubate2 Harvest Harvest on Filter Mat Incubate2->Harvest Count Scintillation Counting Harvest->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

HRP2-based Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies a parasite-specific protein to measure parasite growth.

  • Principle: Histidine-rich protein 2 (HRP2) is a protein produced by P. falciparum during its growth. The amount of HRP2 in the culture supernatant is proportional to the parasite biomass.

  • Methodology:

    • Parasites are cultured in 96-well plates with various concentrations of the test drug for 72 hours.

    • The culture plates are frozen and thawed to lyse the cells and release HRP2.

    • The lysate is transferred to an ELISA plate pre-coated with a capture antibody against HRP2.

    • A second, enzyme-linked detection antibody is added, followed by a substrate that produces a colorimetric signal.

    • The absorbance is read using a plate reader, and the IC₅₀ is calculated based on the reduction in HRP2 production in the presence of the drug.

HRP2_ELISA_Workflow Start Parasite Culture with Serial Drug Dilutions Incubate Incubate (72 hours) Start->Incubate Lyse Freeze-Thaw to Lyse Cells Incubate->Lyse Transfer Transfer Lysate to Pre-coated ELISA Plate Lyse->Transfer AddAntibody Add Detection Antibody and Substrate Transfer->AddAntibody Read Read Absorbance AddAntibody->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the HRP2-based ELISA for antimalarial drug screening.

Conclusion

While a direct quantitative comparison of 4-Amino-6-methoxyquinoline and chloroquine is limited by the available data, the broader class of 4-aminoquinolines continues to be a critical area of antimalarial drug research. The illustrative data presented here for various analogues demonstrates that structural modifications to the 4-aminoquinoline scaffold can yield compounds with potent activity against both chloroquine-sensitive and, importantly, chloroquine-resistant strains of P. falciparum. The established experimental protocols provide a robust framework for the continued evaluation and development of novel 4-aminoquinoline-based antimalarials. Future studies focusing on the specific pharmacological profile of this compound are warranted to fully elucidate its potential as an antimalarial agent.

References

A Comparative Guide to 4-Amino-6-methoxyquinoline and 8-Aminoquinoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Among its many derivatives, 4-aminoquinolines and 8-aminoquinolines have emerged as particularly fruitful starting points for drug discovery, leading to the development of critical medicines, especially in the realms of infectious diseases and oncology. This guide provides an objective comparison of the 4-Amino-6-methoxyquinoline and 8-aminoquinoline scaffolds, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.

At a Glance: Key Differences and Applications

FeatureThis compound Scaffold8-Aminoquinoline Scaffold
Primary Therapeutic Area Antimalarial (blood-stage schizonticides)Antimalarial (tissue-stage schizonticides, gametocytocides)
Other Reported Activities Anticancer, Antiviral, AntibacterialAnticancer, Antimicrobial, Antioxidant, Antileishmanial
Mechanism of Action (Antimalarial) Inhibition of heme detoxification in the parasite's food vacuole.Generation of reactive oxygen species (ROS) via metabolic activation, leading to oxidative stress.
Key Approved Drugs Chloroquine, Amodiaquine (related 4-aminoquinolines)Primaquine, Tafenoquine
Toxicity Profile Generally well-tolerated, but resistance is a major issue.Potential for severe hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

Performance Data: A Quantitative Comparison

The following tables summarize the biological activities of representative derivatives of this compound and 8-aminoquinoline scaffolds against various targets.

Antimalarial Activity
Compound ScaffoldDerivativeParasite StrainIC50 (µM)Reference
This compound Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole--[1]
8-Aminoquinoline PrimaquineP. falciparum (general)~1-10[2]
8-Aminoquinoline TafenoquineP. falciparum (general)~0.1-1[3]
8-Aminoquinoline 5-Aryl-8-aminoquinoline derivative (4bc)P. falciparum (CQ-resistant)Potent[4][5]
8-Aminoquinoline 8-Amino-6-methoxyquinoline-tetrazole hybrid (16)P. falciparum NF540.743[6]
Anticancer Activity
Compound ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[7]
4-Aminoquinoline Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[7]
8-Aminoquinoline Quinoline-8-sulfonamide (9a)C32 (Melanoma)233.9[8]
8-Aminoquinoline Quinoline-8-sulfonamide (9a)COLO829 (Melanoma)168.7[8]
8-Aminoquinoline 8-Nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)-[9]
Antimicrobial Activity
Compound ScaffoldDerivativeMicroorganismMIC (µg/mL)Reference
8-Aminoquinoline 8-Aminoquinoline-uracil Cu-complex (5)P. shigelloides256[10]
8-Aminoquinoline 8-Aminoquinoline-1,2,3-triazole hybrid (S1)C. albicans62.5[11]
8-Aminoquinoline 8-Aminoquinoline-1,2,3-triazole hybrid (S2)C. parapsilosis31.25[11]
8-Hydroxyquinoline Nitroxoline (related derivative)A. hydrophila5.26[12]

Signaling Pathways and Mechanisms of Action

8-Aminoquinoline Scaffold: A Two-Step Relay to Oxidative Stress

The antimalarial mechanism of 8-aminoquinolines is believed to involve a metabolic activation process that culminates in the generation of cytotoxic reactive oxygen species (ROS).[3][13]

G cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8AQ_prodrug 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 8AQ_prodrug->CYP2D6 Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Quinoneimines) CYP2D6->Reactive_Metabolites CPR CPR (CYP Reductase) Reactive_Metabolites->CPR Redox Cycling ROS Reactive Oxygen Species (ROS) CPR->ROS Oxidative_Damage Oxidative Damage to Macromolecules ROS->Oxidative_Damage Parasite_Death Parasite Death Oxidative_Damage->Parasite_Death G Start Start Mix_Reactants Mix o-aminophenol, ferrous sulfate, and glycerol Start->Mix_Reactants Heat Heat to 135-140°C Mix_Reactants->Heat Add_Oxidizer Slowly add o-nitrophenol Heat->Add_Oxidizer Stir Stir for 30 min Add_Oxidizer->Stir Cool Cool to RT Stir->Cool End End Cool->End G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add quinoline compound dilutions Incubate_24h->Add_Compound Incubate_Exposure Incubate for exposure time Add_Compound->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparative Cross-Reactivity Analysis of 4-Amino-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Data

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Derivatives of 4-Amino-6-methoxyquinoline have emerged as potent modulators of various cellular signaling pathways, primarily through the inhibition of protein kinases. Understanding the cross-reactivity profile of these compounds is paramount for developing selective and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, supported by experimental data and detailed protocols.

Quantitative Cross-Reactivity Data

The following table summarizes the kinase selectivity of a series of 4-anilinoquinoline derivatives, including a key 6,7-dimethoxy substituted analog which serves as a close surrogate for this compound derivatives. The data is presented as dissociation constants (Kd in nM), with lower values indicating higher binding affinity. This data is extracted from a comprehensive kinase screen and provides a quantitative measure of both on-target potency and off-target interactions.[1][2][3][4]

Table 1: Kinase Selectivity Profile of 4-Anilinoquinoline Derivatives (Kd in nM)

Kinase TargetCompound 1 (6,7-dimethoxy)Compound 2 (unsubstituted)Compound 3 (7-CF3)
GAK 31 >100005.3
AAK1>10000>10000>10000
BMP2K>10000>10000>10000
STK16>10000>10000>10000
ADCK3 220 >10000220
EGFR6100>10000>10000
ERBB2>10000>10000>10000
RIPK2>10000>10000>10000
SRC>10000>10000>10000
ABL1>10000>10000>10000

Data represents a selection of key on- and off-targets for illustrative purposes. For a complete dataset, refer to the original publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key assays used to characterize the selectivity of this compound derivatives.

KINOMEscan™ Kinase Binding Assay (DiscoverX)

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.

Experimental Workflow:

G cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection Kinase-tagged T7 phage Kinase-tagged T7 phage Incubation Incubate Kinase, Ligand, and Test Compound Kinase-tagged T7 phage->Incubation Immobilized Ligand (bead) Immobilized Ligand (bead) Immobilized Ligand (bead)->Incubation Test Compound Test Compound Test Compound->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution qPCR Quantify kinase-tagged DNA by qPCR Elution->qPCR

KINOMEscan™ Experimental Workflow

Protocol:

  • Preparation : Kinases are tagged with a unique DNA identifier and expressed as fusions with T7 phage. A broad-spectrum kinase inhibitor is immobilized on a solid support (beads).

  • Binding Reaction : The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing and Elution : Unbound components are washed away. The kinase-ligand complexes are then eluted.

  • Quantification : The amount of eluted kinase is quantified by qPCR using the unique DNA tag. A lower amount of detected kinase indicates stronger binding of the test compound.[5][6][7]

ADP-Glo™ Kinase Activity Assay (Promega)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Experimental Workflow:

G cluster_kinase_rxn Kinase Reaction cluster_adp_detection ADP Detection Kinase Kinase Incubate_Kinase Incubate Kinase->Incubate_Kinase Substrate_ATP Substrate + ATP Substrate_ATP->Incubate_Kinase Test_Compound Test Compound Test_Compound->Incubate_Kinase Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo_Reagent Incubate_1 Incubate (40 min) Add_ADP_Glo_Reagent->Incubate_1 Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP, adds Luciferase) Incubate_1->Add_Kinase_Detection_Reagent Incubate_2 Incubate (30-60 min) Add_Kinase_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence

ADP-Glo™ Kinase Assay Workflow

Protocol:

  • Kinase Reaction : The kinase, its substrate, ATP, and the test compound are incubated in a multiwell plate.

  • Stop Reaction and ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Signal Generation : Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced into ATP, and luciferase/luciferin to generate a luminescent signal proportional to the new ATP amount.

  • Measurement : The luminescence is measured using a luminometer. A lower signal indicates inhibition of kinase activity.[8][9][10][11][12]

hERG Patch Clamp Assay

This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel, a critical off-target for cardiotoxicity.[13]

Protocol:

  • Cell Culture : HEK293 cells stably expressing the hERG channel are used.

  • Patch Clamp Recording : A whole-cell patch clamp configuration is established to record the hERG current.

  • Compound Application : The test compound is perfused onto the cell at various concentrations.

  • Data Analysis : The inhibition of the hERG current is measured, and an IC50 value is determined.[14][15]

Signaling Pathway Modulation

This compound derivatives often target receptor tyrosine kinases (RTKs) such as c-Met and EGFR, which are key drivers in various cancers. Understanding their impact on the downstream signaling pathways is crucial for elucidating their mechanism of action and potential cross-reactivity.

c-Met Signaling Pathway

The HGF/c-Met signaling pathway is involved in cell proliferation, survival, and motility.[16][17] Its aberrant activation is implicated in tumorigenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS Phosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Simplified c-Met Signaling Pathway
EGFR Signaling Pathway

The EGFR signaling pathway is another critical regulator of cell growth and proliferation, and a common target for quinoline-based inhibitors.[18][19][20][21][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization SHC_GRB2_SOS SHC/GRB2/SOS EGFR->SHC_GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K PLCg PLCg EGFR->PLCg RAS RAS SHC_GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Growth, Proliferation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC

Simplified EGFR Signaling Pathway

This guide provides a foundational understanding of the cross-reactivity of this compound derivatives. For in-depth analysis, researchers should consult the primary literature and conduct comprehensive profiling of their specific compounds of interest.

References

comparative analysis of the efficacy of 4-Amino-6-methoxyquinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

A reveals their diverse therapeutic potential, with applications ranging from anticancer to antimalarial and anti-inflammatory activities. The efficacy of these analogs is significantly influenced by the nature and position of substituent groups on the quinoline core and the 4-amino side chain. This guide provides a comparative overview of the performance of various 4-Amino-6-methoxyquinoline analogs, supported by experimental data from several key studies.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of various 4-aminoquinoline analogs across different therapeutic targets. The data is presented to facilitate a comparative understanding of their potency.

Analog/Compound Target/Cell Line Efficacy Metric (IC50) Therapeutic Area Reference
Compound 14 (a 4-aminoquinoline derivative) RIPK2 Kinase5.1 ± 1.6 nMAnti-inflammatory[1][2]
Ponatinib (Positive Control) RIPK2 Kinase8.2 ± 2.9 nMAnti-inflammatory[1][2]
Compound 3s (a 4-aminoquinoline derivative) MiaPaCa-2 (Pancreatic Cancer)0.6 nMAnticancer[3]
Compound 3s (a 4-aminoquinoline derivative) MDA-MB-231 (Breast Cancer)53.3 nMAnticancer[3]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast Cancer)GI50 range: 7.35–8.73 μMAnticancer[4][5]
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast Cancer)GI50: 8.22 μMAnticancer[4][5]
TDR 58845 P. falciparum (Malaria)5.52 to 89.8 nMAntimalarial[6]
TDR 58846 P. falciparum (Malaria)5.52 to 89.8 nMAntimalarial[6]
4-ethylprimaquine (8-amino-6-methoxyquinoline derivative) Plasmodium cynomolgiActivity approx. equal to primaquineAntimalarial[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Screening

This protocol is used to evaluate the growth inhibitory effects of compounds on cancer cell lines.

  • Cell Culture : Human breast tumor cell lines, such as MCF-7 and MDA-MB-468, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation : The synthesized 4-aminoquinoline derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment : The cells are treated with various concentrations of the test compounds. A control group is treated with the vehicle (DMSO) alone.

  • Incubation : The plates are incubated for a specified period, often 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay : Cell viability is assessed using a standard method, such as the MTT or SRB assay. The absorbance is read using a microplate reader.

  • Data Analysis : The concentration of the compound that causes 50% inhibition of cell growth (GI50 or IC50) is calculated from the dose-response curves.[4]

RIPK2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the RIPK2 kinase.

  • Reagents : The assay requires purified RIPK2 enzyme, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Preparation : Test compounds are serially diluted to various concentrations.

  • Kinase Reaction : The kinase reaction is initiated by mixing the RIPK2 enzyme, the test compound, the substrate, and ATP in a reaction buffer. The mixture is incubated at a specific temperature for a set time.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]

Antimalarial Activity Assay (in vitro)

This protocol assesses the efficacy of compounds against the blood stages of Plasmodium falciparum.

  • Parasite Culture : P. falciparum is cultured in human red blood cells in a complete medium under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

  • Synchronization : The parasite culture is synchronized to a specific stage, usually the ring stage.

  • Compound Treatment : The synchronized parasites are treated with a range of concentrations of the test compounds.

  • Incubation : The treated parasites are incubated for 48-72 hours.

  • Growth Inhibition Assessment : Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.

  • Data Analysis : The IC50 values are calculated from the dose-response curves.[6]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.

experimental_workflow Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Synthesis of this compound Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->cytotoxicity Test Compounds target_assay Target-Based Assay (e.g., Kinase Inhibition Assay) synthesis->target_assay Test Compounds pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for HIF-1α) cytotoxicity->pathway_analysis Identify Lead Compounds target_assay->pathway_analysis animal_model Animal Model Studies (e.g., Xenograft Models) pathway_analysis->animal_model Validate Mechanism hif1a_pathway Inhibition of HIF-1α Signaling Pathway cluster_cell Cancer Cell hypoxia Hypoxia hif1a_protein HIF-1α Protein hypoxia->hif1a_protein Stabilizes compound 4-Aminoquinoline Analog (e.g., Compound 3s) hif1a_mrna HIF-1α mRNA compound->hif1a_mrna Decreases Level hif1a_mrna->hif1a_protein Translation hif1_complex HIF-1 Complex hif1a_protein->hif1_complex hif1b HIF-1β (ARNT) hif1b->hif1_complex target_genes Target Gene Expression (e.g., VEGF, GLUT1) hif1_complex->target_genes Activates Transcription tumor_growth Tumor Growth & Angiogenesis target_genes->tumor_growth Promotes

References

Head-to-Head Comparison: 4-Amino-6-methoxyquinoline and Primaquine in Antimalarial Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimalarial drug discovery, quinoline-containing compounds have historically been a cornerstone. This guide provides a detailed head-to-head comparison of the well-established antimalarial drug, primaquine, an 8-aminoquinoline, with the less characterized 4-Amino-6-methoxyquinoline. Due to a scarcity of direct experimental data for this compound in publicly available literature, this comparison will leverage data on closely related 4-aminoquinoline analogues and primaquine to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Primaquine is a critical drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria, primarily due to its ability to eliminate the dormant liver-stage hypnozoites.[1][2] Its mechanism of action is linked to the generation of reactive oxygen species (ROS) through its metabolites.[3][4][5] However, this oxidative mechanism is also responsible for its significant side effect: hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6][7]

4-Aminoquinolines, as a class, are typically known for their activity against the blood stages of malaria parasites. Their mechanism of action is often associated with the inhibition of heme polymerization in the parasite's food vacuole. While specific data for this compound is limited, research on derivatives, such as 4-ethylprimaquine, suggests that modifications at the 4-position of the quinoline ring can influence both antimalarial activity and toxicity. One study indicated that 4-ethylprimaquine exhibited antimalarial activity comparable to primaquine but with a better toxicity profile in a murine model.

This guide will delve into the available data on their mechanism of action, metabolic pathways, efficacy, and toxicity, supported by experimental protocols and visualizations to facilitate a deeper understanding of these two classes of quinoline antimalarials.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for primaquine and representative 4-aminoquinoline analogues.

Table 1: Comparative Antimalarial Activity

CompoundMalaria SpeciesStage of ActionIC50 / EfficacyReference
Primaquine P. vivax, P. ovaleHypnozoites (liver stage)Radical cure[1][2]
P. falciparumGametocytesTransmission-blocking[1]
P. vivaxAsexual blood stagesActive[1]
4-Ethylprimaquine P. cynomolgiNot specifiedActivity approx. equal to primaquine

Note: IC50 values are highly dependent on the specific assay conditions and parasite strain used.

Table 2: Comparative Toxicity Profile

CompoundToxicity ParameterKey FindingsReference
Primaquine Hemolytic AnemiaHigh risk in G6PD deficient individuals.[6]
MethemoglobinemiaCan occur, especially in cases of overdose.
GastrointestinalNausea, vomiting, and stomach cramps are common.[1]
4-Ethylprimaquine General ToxicityLess toxic than primaquine in the Rane mouse screen.

Mechanism of Action

The fundamental difference in the chemical structure of 8-aminoquinolines (primaquine) and 4-aminoquinolines dictates their primary mechanisms of antimalarial action.

Primaquine (8-Aminoquinoline):

Primaquine's antimalarial activity is not inherent to the parent drug but is mediated by its metabolites. The liver cytochrome P450 enzyme CYP2D6 metabolizes primaquine into hydroxylated forms, which are then converted to electrophilic quinone-imine intermediates.[3][8] These metabolites are potent oxidizing agents that generate reactive oxygen species (ROS). The resulting oxidative stress is believed to disrupt the parasite's mitochondrial electron transport chain and damage its DNA, leading to cell death.[4][5] This mechanism is particularly effective against the metabolically less active hypnozoites in the liver.

4-Aminoquinolines:

The mechanism of action for the 4-aminoquinoline class of antimalarials, which includes the well-known drug chloroquine, is primarily targeted at the blood stage of the parasite's life cycle. These compounds are weak bases that accumulate in the acidic food vacuole of the parasite. Inside the vacuole, they are thought to interfere with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin. By capping the growing hemozoin polymer, they prevent its formation, leading to a buildup of toxic free heme that lyses the parasite. While the specific mechanism of this compound is not documented, it is plausible that it follows this classic 4-aminoquinoline pathway.

Signaling Pathways and Metabolic Activation

The following diagrams illustrate the metabolic activation pathway of primaquine and a generalized experimental workflow for evaluating antimalarial compounds.

Primaquine_Metabolism Primaquine Primaquine Metabolites Hydroxylated Metabolites Primaquine->Metabolites CYP2D6 (Liver) Quinoneimine Quinone-imine Metabolites Metabolites->Quinoneimine Redox Cycling ROS Reactive Oxygen Species (ROS) Quinoneimine->ROS Parasite_Death Parasite Death ROS->Parasite_Death Oxidative Stress

Metabolic activation pathway of primaquine.

Antimalarial_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation In_Vitro_Activity Anti-plasmodial Assay (e.g., SYBR Green I) Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) In_Vitro_Activity->Cytotoxicity Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Mechanism Mechanism of Action Studies (e.g., Heme Polymerization) Hemolysis->Mechanism Efficacy In Vivo Efficacy (e.g., Mouse Model) Mechanism->Efficacy Toxicity In Vivo Toxicity Efficacy->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity->PK_PD Compound Test Compound Compound->In_Vitro_Activity

General experimental workflow for antimalarial drug screening.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings in drug discovery.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a common method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.

  • Assay Plate Setup: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the serially diluted compounds.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

Hemolysis Assay

This assay assesses the potential of a compound to induce red blood cell lysis, a key toxicity concern for primaquine.

  • Erythrocyte Preparation: Fresh human red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a 2% hematocrit in PBS.

  • Compound Preparation: Test compounds are serially diluted in PBS.

  • Assay Incubation: 100 µL of the RBC suspension is mixed with 100 µL of the compound dilutions in a 96-well plate.

  • Controls: A positive control (100% hemolysis) is prepared by adding 1% Triton X-100 to the RBC suspension, and a negative control (0% hemolysis) consists of RBCs in PBS alone.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Absorbance Measurement: The supernatant from each well is transferred to a new flat-bottom 96-well plate, and the absorbance of the released hemoglobin is measured at 450 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

CYP2D6 Metabolism Assay

This in vitro assay evaluates the potential of a compound to be metabolized by the CYP2D6 enzyme, which is critical for the activation of primaquine.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (or recombinant CYP2D6), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: The test compound is added to the pre-warmed reaction mixture and incubated at 37°C.

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as ice-cold acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and its potential metabolites.

  • Data Analysis: The rate of disappearance of the parent compound or the rate of formation of metabolites is calculated to determine the metabolic stability and identify the metabolic pathways involving CYP2D6.

Conclusion

The comparison between this compound and primaquine highlights a fundamental divergence in their probable antimalarial profiles, stemming from their distinct chemical scaffolds. Primaquine remains an indispensable tool for the radical cure of relapsing malaria, despite its significant toxicity concerns in G6PD deficient individuals, which are a direct consequence of its ROS-generating mechanism.

While direct experimental data on this compound is lacking, the broader class of 4-aminoquinolines suggests a likely mechanism targeting heme polymerization in the blood stages of the parasite. The limited data on 4-substituted primaquine analogues, such as 4-ethylprimaquine, which shows comparable efficacy to primaquine with reduced toxicity, indicates that the 4-position of the quinoline ring is a viable site for modification to improve the therapeutic index of quinoline-based antimalarials.

For researchers and drug development professionals, this comparative guide underscores the importance of the quinoline scaffold in antimalarial drug design and highlights the potential for developing novel analogues with improved safety and efficacy profiles. Further investigation into the specific antimalarial properties and toxicity of this compound is warranted to fully understand its potential as a lead compound in the fight against malaria.

References

Validating the Mechanism of Action of 4-Amino-6-methoxyquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Amino-6-methoxyquinoline's presumed mechanism of action within the broader class of 4-aminoquinoline antimalarials. Due to the limited publicly available data on the specific biological activity of this compound, this document will utilize data from closely related and well-studied 4-aminoquinoline analogs as representative examples. This approach allows for a robust comparison with established alternative antimalarial agents, namely Chloroquine, a frontline 4-aminoquinoline, and Primaquine, an 8-aminoquinoline with a distinct therapeutic profile.

The primary mechanism of action for 4-aminoquinolines as antimalarials is the disruption of heme detoxification in the malaria parasite.[1][2] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[1][2] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[1][2] 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[1][2] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[1][2] The resulting buildup of free heme leads to oxidative stress and parasite death.[1][2]

Comparative Performance Data

The following tables summarize the in vitro antiplasmodial activity of a representative 4-aminoquinoline analog, Chloroquine, and Primaquine. It is crucial to note that 4-aminoquinolines are primarily active against the blood stages of the parasite, while 8-aminoquinolines like Primaquine are effective against the liver stages (hypnozoites) and gametocytes.

Table 1: In Vitro Antiplasmodial Activity Against Blood-Stage Plasmodium falciparum

CompoundP. falciparum StrainIC50 (nM)
Representative 4-Aminoquinoline Analog (AQ-13) 3D7 (Chloroquine-Sensitive)<12
W2 (Chloroquine-Resistant)25
Chloroquine (CQ) 3D7 (Chloroquine-Sensitive)<12
W2 (Chloroquine-Resistant)>100

Data for AQ-13, a well-characterized 4-aminoquinoline analog, is used as a representative example. The data illustrates the potential for modified 4-aminoquinolines to retain activity against chloroquine-resistant strains.

Table 2: In Vitro Activity Against Liver-Stage Plasmodium berghei

CompoundP. berghei Liver StageIC50 (µM)
Primaquine (PQ) -8.4
Primaquine Fumardiamide Derivatives -0.11 - 0.39

This data highlights the distinct activity profile of 8-aminoquinolines against the hepatic stages of the parasite, a crucial aspect for preventing malaria relapse.[3]

Key Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum. The method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • 96-well microplates

  • Test compound and control drugs (e.g., Chloroquine)

  • SYBR Green I lysis buffer

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound and control drugs in the complete culture medium. Add 100 µL of these dilutions to the wells of a 96-well plate.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration.[4]

Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hematin.

Materials:

  • Hematin solution (in 0.2 M NaOH)

  • Test compound and control drug (e.g., Chloroquine diphosphate)

  • Glacial acetic acid solution (pH 2.6)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M NaOH

  • 96-well microplate

  • Microplate reader (absorbance at ~405 nm)

Procedure:

  • Reaction Setup: In a microtube, add 100 µL of the hematin solution and 50 µL of the test compound at various concentrations.

  • Initiation: Add 50 µL of the glacial acetic acid solution to initiate the polymerization reaction.

  • Incubation: Incubate the mixture at 37°C for 24 hours.

  • Washing: Centrifuge the microtubes, remove the supernatant, and wash the precipitate (β-hematin) three times with DMSO.

  • Solubilization: Dissolve the precipitate in 200 µL of 0.1 M NaOH.

  • Absorbance Measurement: Transfer 100 µL of the solution to a 96-well plate and measure the absorbance at 405 nm.

  • Data Analysis: The amount of β-hematin formed is proportional to the absorbance. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits heme polymerization by 50% compared to the negative control.[5][6]

Visualizing Mechanisms and Workflows

G cluster_parasite Malaria Parasite Food Vacuole cluster_drug Mechanism of 4-Aminoquinolines Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerization Aminoquinoline This compound Aminoquinoline->Block Inhibition

Caption: Mechanism of Action of 4-Aminoquinolines.

G cluster_prep Assay Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add compounds and parasite culture to 96-well plate A->C B Synchronize P. falciparum culture to ring stage B->C D Incubate for 72 hours at 37°C C->D E Add SYBR Green I lysis buffer D->E F Read fluorescence on microplate reader E->F G Calculate IC50 values F->G

Caption: Experimental Workflow for In Vitro Antiplasmodial Assay.

G cluster_human Human Host cluster_mosquito Mosquito Vector Liver Liver Stage (Hypnozoites) Blood Blood Stage (Erythrocytic Cycle) Liver->Blood Merozoite Release Blood->Blood Asexual Replication Gametocytes Gametocytes Blood->Gametocytes Sporozoites Sporozoites Gametocytes->Sporozoites Transmission Sporozoites->Liver Infection A4 4-Aminoquinolines (e.g., Chloroquine) A4->Blood  Primary Target A8 8-Aminoquinolines (e.g., Primaquine) A8->Liver  Primary Target A8->Gametocytes

Caption: Therapeutic Targets of Aminoquinoline Antimalarials.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents, particularly antimalarials like chloroquine and a growing number of anticancer compounds. The introduction of a methoxy group at the 6-position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-6-methoxyquinoline derivatives and related analogs, focusing on their anticancer and antimalarial potential.

Anticancer Activity of Methoxy-Substituted 4-Anilinoquinolines

Recent research has explored the anticancer potential of 4-anilinoquinolines, with substitutions on the quinoline and aniline rings playing a crucial role in their cytotoxic effects. A notable study investigated a series of 8-methoxy-4-anilinoquinoline derivatives for their in vitro antiproliferative activities against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines. The data reveals key insights into the SAR of this class of compounds.

Data Summary: Anticancer Activity of 8-Methoxy-4-anilinoquinoline Derivatives

Compound IDR Group (Substitution on aniline ring)HeLa IC₅₀ (μM)BGC823 IC₅₀ (μM)
2a H>40>40
2b 2-CH₃31.2133.15
2c 3-CH₃11.159.87
2d 4-CH₃28.9331.28
2e 3-OCH₃13.5610.14
2i 4-isopropyl7.154.65
Gefitinib (Reference)-17.1219.27

SAR Insights for Anticancer Activity:

  • Unsubstituted Phenyl Ring: The derivative with an unsubstituted aniline ring (2a) showed minimal activity, highlighting the importance of substitutions on the aniline moiety for cytotoxicity.

  • Methyl Substitution: The position of the methyl group on the aniline ring significantly impacted activity. A methyl group at the meta-position (3-CH₃, compound 2c) resulted in a notable increase in potency against both cell lines compared to ortho (2-CH₃, 2b) and para (4-CH₃, 2d) substitutions.

  • Methoxy Substitution: A methoxy group at the meta-position (3-OCH₃, compound 2e) also conferred good activity, comparable to the 3-methyl analog.

  • Isopropyl Substitution: The introduction of a bulky isopropyl group at the para-position (4-isopropyl, compound 2i) led to the most potent compound in the series, with IC₅₀ values of 7.15 μM against HeLa and 4.65 μM against BGC823 cells. This suggests that a larger hydrophobic group at this position enhances anticancer activity.

Antimalarial Activity of 4-Aminoquinoline Derivatives

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. The structure-activity relationship for antimalarial activity has been extensively studied, with key structural features influencing potency, particularly against resistant strains of Plasmodium falciparum. While specific data for a wide range of this compound derivatives is limited, general SAR principles for 4-aminoquinolines provide valuable guidance.

General SAR Insights for Antimalarial Activity:

  • Substitution at the 7-position: An electron-withdrawing group, typically a chlorine atom at the 7-position of the quinoline ring, is often crucial for good antimalarial activity. This feature is believed to influence the pKa of the quinoline nitrogen, which is important for drug accumulation in the parasite's acidic food vacuole. Studies have shown that replacing the 7-chloro group with a methoxy group often leads to a decrease or loss of activity.

  • The 4-Amino Side Chain: The nature of the side chain at the 4-amino position is critical for both potency and overcoming drug resistance. The length of the alkyl chain, the basicity of the terminal amine, and the steric bulk of the substituents on the terminal amine all play significant roles.

  • The 6-Methoxy Group: While not as extensively studied in the 4-aminoquinoline series for antimalarial activity as the 7-chloro substitution, the 6-methoxy group is a key feature of the 8-aminoquinoline antimalarial, primaquine. In the context of 4-aminoquinolines, its electron-donating nature may counteract the desired electronic effects for accumulation in the food vacuole, potentially explaining the preference for electron-withdrawing groups at the 7-position.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, BGC823) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds.

  • Control wells include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug like gefitinib).

3. Incubation and Cell Viability Assessment:

  • The plates are incubated for a specified period, typically 48 to 72 hours.

  • After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

1. Parasite Culture:

  • Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous in vitro culture in human erythrocytes (O+ blood type) using RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

2. Drug Susceptibility Assay:

  • The assay is performed in 96-well microtiter plates. Test compounds are serially diluted in the culture medium.

  • Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%.

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

3. Lysis and Staining:

  • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

  • The plates are then thawed, and a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

4. Fluorescence Measurement and Data Analysis:

  • The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The IC₅₀ values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Scaffold_Selection Select this compound Scaffold Virtual_Screening Virtual Screening & Docking Scaffold_Selection->Virtual_Screening Derivative_Synthesis Synthesize Derivatives Virtual_Screening->Derivative_Synthesis Anticancer_Assay In Vitro Anticancer Assays (e.g., MTT Assay) Derivative_Synthesis->Anticancer_Assay Antimalarial_Assay In Vitro Antimalarial Assays (e.g., SYBR Green I) Derivative_Synthesis->Antimalarial_Assay Data_Collection Collect IC50/EC50 Data Anticancer_Assay->Data_Collection Antimalarial_Assay->Data_Collection SAR_Analysis Analyze Structure-Activity Relationships Data_Collection->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification Lead_Identification->Derivative_Synthesis Optimization Cycle

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel compounds.

Anticancer_Mechanism Quinoline_Derivative This compound Derivative Cell_Membrane Cell Membrane Kinase_Inhibition Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR) Cell_Membrane->Kinase_Inhibition Signaling_Block Blockade of Proliferation & Angiogenesis Signaling Pathways Kinase_Inhibition->Signaling_Block Apoptosis_Induction Induction of Apoptosis Signaling_Block->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: A putative signaling pathway for the anticancer action of quinoline derivatives.

Comparative Efficacy of 4-Amino-6-methoxyquinoline Compounds: An In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its therapeutic versatility. Within this class, 4-Amino-6-methoxyquinoline derivatives have demonstrated significant potential in preclinical studies, particularly in the realms of antimalarial and anticancer research. This guide provides a comparative overview of the in vivo efficacy of these compounds, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Antimalarial Efficacy

Derivatives of this compound have been investigated for their ability to combat parasitic infections, most notably malaria. In vivo studies typically utilize murine models infected with Plasmodium species to assess the reduction in parasitemia following treatment.

In Vivo Antimalarial Activity Data
Compound IDAnimal ModelParasite StrainDosing RegimenEfficacyReference
Compound 3dC57/BL6 micePlasmodium berghei ANKA5 mg/kg, oral, once daily for 4 days47% reduction in parasitemia on day 7[1]
Analogs of 4-aminoquinolineNot SpecifiedPlasmodium yoelii (N-67 strain)Not Specified100% suppression of parasitemia on day 4[2]

Caption: Table 1. Summary of in vivo antimalarial efficacy of selected this compound compounds.

Experimental Protocol: In Vivo Antimalarial Assay (Murine Model)

This protocol outlines a general procedure for evaluating the in vivo antimalarial efficacy of this compound compounds.

  • Animal Model: Male C57/BL6 mice (6-8 weeks old) are typically used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei ANKA parasitized red blood cells.

  • Compound Administration: The test compound (e.g., Compound 3d) is formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in saline) and administered orally at a specific dose (e.g., 5 mg/kg body weight). Administration begins 24 hours post-inoculation and continues once daily for four consecutive days. A control group receives the vehicle only, and a positive control group may receive a standard antimalarial drug like chloroquine.[1]

  • Monitoring Parasitemia: Thin blood smears are prepared from the tail vein on specific days post-infection (e.g., days 3, 5, and 7). The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by light microscopy.

  • Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to the vehicle-treated control group.

experimental_workflow_antimalarial cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model C57/BL6 Mice inoculation Inoculate mice with parasitized RBCs animal_model->inoculation parasite Plasmodium berghei ANKA parasite->inoculation treatment Administer this compound compound (or vehicle/control drug) inoculation->treatment monitoring Monitor parasitemia via blood smears treatment->monitoring efficacy Calculate percentage parasitemia suppression monitoring->efficacy

Caption: Figure 1. Experimental workflow for in vivo antimalarial efficacy testing.

Anticancer Efficacy

The cytotoxic potential of this compound derivatives against various cancer cell lines has been translated into in vivo models, primarily using human tumor xenografts in immunodeficient mice. These studies assess the ability of the compounds to inhibit tumor growth.

In Vivo Anticancer Activity Data
Compound IDAnimal ModelCancer Cell Line (Xenograft)Dosing RegimenEfficacyReference
Compound 2Nude miceH460 (human non-small cell lung carcinoma)1.0 mg/kg, i.v. injection, every 5 days for 3 weeks61.9% tumor growth inhibition[3]
CD161MiceMV4;11 (leukemia)Not SpecifiedSignificant antitumor activity[4]
CD161MiceMDA-MB-231 (triple-negative breast cancer)Not SpecifiedSignificant antitumor activity[4]

Caption: Table 2. Summary of in vivo anticancer efficacy of selected this compound compounds.

Experimental Protocol: In Vivo Anticancer Assay (Xenograft Model)

This protocol provides a generalized methodology for assessing the in vivo anticancer efficacy of this compound compounds.

  • Animal Model: Immunodeficient mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells (e.g., H460) are cultured and then subcutaneously injected into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with the this compound compound, formulated in a suitable vehicle, is initiated. The dosing regimen (dose, route of administration, and frequency) is a critical parameter (e.g., 1.0 mg/kg, intravenous injection, every 5 days).[3]

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x length x width²).

  • Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition in the treated groups is calculated relative to the control group. Animal body weight is also monitored as an indicator of toxicity.

experimental_workflow_anticancer cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Immunodeficient Mice implantation Subcutaneous implantation of cancer cells animal_model->implantation cell_line Human Cancer Cell Line (e.g., H460) cell_line->implantation tumor_growth Allow tumor growth to palpable size implantation->tumor_growth treatment Administer this compound compound (or vehicle) tumor_growth->treatment measurement Measure tumor volume regularly treatment->measurement efficacy Calculate percentage tumor growth inhibition measurement->efficacy

Caption: Figure 2. Experimental workflow for in vivo anticancer efficacy testing using a xenograft model.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound compounds stem from their interaction with various cellular pathways. While the precise mechanisms are diverse and compound-specific, some general modes of action have been elucidated.

Antimalarial Mechanism of Action

A primary mechanism for the antimalarial activity of 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.

antimalarial_pathway cluster_parasite Plasmodium Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Compound This compound Compound->Heme Inhibits

Caption: Figure 3. Proposed mechanism of antimalarial action for 4-aminoquinoline compounds.

Anticancer Mechanisms of Action

In the context of cancer, this compound derivatives have been shown to target various signaling pathways crucial for tumor cell survival and proliferation. One such pathway is the HIF-1α signaling pathway, which is critical for tumor adaptation to hypoxic conditions.

anticancer_pathway cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HIF1a->Gene_Expression HIF1a_mRNA HIF-1α mRNA HIF1a_mRNA->HIF1a Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metabolism Altered Metabolism Gene_Expression->Metabolism Tumor_Growth Tumor Growth & Survival Angiogenesis->Tumor_Growth Metabolism->Tumor_Growth Compound This compound Compound->HIF1a_mRNA Decreases level of

Caption: Figure 4. Inhibition of the HIF-1α signaling pathway by a 4-aminoquinoline compound.[5]

This guide serves as a starting point for researchers interested in the in vivo potential of this compound compounds. The provided data and protocols are intended to facilitate the design and execution of further preclinical studies, ultimately contributing to the development of novel therapeutics.

References

A Comparative Analysis of the Cytotoxicity Profiles of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by antimalarial drugs such as chloroquine. Beyond their application in infectious diseases, these compounds are increasingly investigated for their potential in cancer therapy and as modulators of autophagy. However, their clinical utility is often tempered by concerns over cytotoxicity. This guide provides a comparative overview of the cytotoxic profiles of prominent 4-aminoquinoline derivatives, supported by experimental data to inform researchers in drug development and chemical biology.

Quantitative Cytotoxicity Data

The cytotoxic effects of 4-aminoquinolines have been evaluated across a wide range of cell lines using various assays. The half-maximal inhibitory concentration (IC50), cytotoxic concentration (CC50), or lethal dose (LD50) are key metrics for comparison. The following table summarizes these values for several well-known 4-aminoquinolines and their derivatives.

CompoundCell Line(s)AssayCytotoxicity Value (µM)Key Findings
Chloroquine (CQ) H9C2, HEK293, IEC-6Cell ProliferationCC50 (72h): 17.1, 9.88, 17.38High sensitivity in these cell lines.[1][2]
Vero, ARPE-19Cell ProliferationCC50 (72h): 92.35, 49.24Milder cytotoxic activity.[1][2]
HCT116 (colon cancer)MTTIC50 (72h): 2.27Potent inhibition of cell proliferation.[3]
A549 (lung cancer)MTTIC50 (72h): 1.78Significant inhibition of cell viability.[4]
Hydroxychloroquine (HCQ) H9C2, HEK293, IEC-6Cell ProliferationCC50 (72h): 25.75, 15.26, 20.31Strong cytotoxicity, though generally less toxic than CQ in key tissues like the heart, liver, and kidney.[1][2][5]
Vero, ARPE-19Cell ProliferationCC50 (72h): 56.19, 72.87Weaker cytotoxic activity.[1][2]
CCD-1059Sk (fibroblasts)SRBIC50: 103.17 µg/mLA metabolite (HCQ-M) was found to be more cytotoxic (IC50: 84.35 µg/mL).[6]
Amodiaquine (ADQ) HepG2 (liver cancer)MTTIC50 (48h): 17.4Associated with liver toxicity; its major metabolite, N-desethylamodiaquine (NADQ), is slightly more toxic (IC50: 15.0 µM).[7][8]
Mefloquine (MQ) Neuronal NetworksElectrophysiologyIC50: 2.97 - 5.97Demonstrates neurotoxicity at micromolar concentrations.[9]
Leukemia & Myeloma LinesMTSLD50 (72h): < 8.0 & < 5.0Shows higher cytotoxicity to malignant cells compared to normal hematopoietic cells (LD50: 31.83 µM).[10][11]
PC3 (prostate cancer)SRBIC50 (24h): ~10Induces non-apoptotic cell death and G1 cell cycle arrest.[12][13]
Novel Derivatives MDA-MB-468 (breast cancer)Not SpecifiedGI50: 11.01A novel derivative, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was twice as potent as chloroquine.[14][15]
L6, MRC-5Not SpecifiedLow ToxicityNewly synthesized derivatives designed to avoid toxic metabolites showed high antimalarial potency with low cytotoxicity to rat and human lung cells.[16]

Mechanisms of Cytotoxicity & Signaling Pathways

The cytotoxic effects of 4-aminoquinolines are mediated through diverse mechanisms, including the induction of apoptosis, oxidative stress, and disruption of lysosomal function.

Amodiaquine-Induced Apoptosis: Studies on amodiaquine (ADQ) and its primary metabolite, N-desethylamodiaquine (NADQ), in hepatic cells reveal distinct apoptotic pathways. ADQ-induced apoptosis is mediated by the Bcl-2 family of proteins, altering the balance between pro-apoptotic and anti-apoptotic members. In contrast, the more toxic NADQ activates the MAPK signaling pathway, leading to increased phosphorylation of JNK, ERK1/2, and p38, which culminates in programmed cell death.[7][8]

G cluster_ADQ Amodiaquine (ADQ) Pathway cluster_NADQ N-desethylamodiaquine (NADQ) Pathway ADQ Amodiaquine Bcl2_Family Bcl-2 Family Modulation (Upregulation of Pro-Apoptotic, Downregulation of Anti-Apoptotic) ADQ->Bcl2_Family Apoptosis_A Apoptosis Bcl2_Family->Apoptosis_A NADQ N-desethylamodiaquine (ADQ Metabolite) MAPK MAPK Signaling Activation NADQ->MAPK JNK_ERK_p38 Phosphorylation of JNK, ERK1/2, p38 MAPK->JNK_ERK_p38 Apoptosis_B Apoptosis JNK_ERK_p38->Apoptosis_B

Figure 1: Apoptotic pathways induced by Amodiaquine and its metabolite.

Experimental Protocols

Standardized assays are crucial for the reliable assessment and comparison of cytotoxicity. Below are detailed methodologies for two commonly employed assays in the evaluation of 4-aminoquinolines.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell blank control.[17]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.[3][17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank values. Plot the viability against compound concentration to determine the IC50 value.[3]

G A 1. Seed cells in 96-well plate (5k-10k cells/well) B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with 4-aminoquinoline dilutions B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution and incubate for 2-4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % viability and determine IC50 G->H

Figure 2: Experimental workflow for the MTT cell viability assay.
Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of the 4-aminoquinoline compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).[17]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.[4][17]

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

The cytotoxicity of 4-aminoquinolines is highly variable and depends on the specific chemical structure, the cell type, and the metabolic context. While chloroquine and hydroxychloroquine exhibit broad cytotoxicity, newer derivatives are being engineered to reduce host cell toxicity while retaining or enhancing therapeutic activity.[16] Mefloquine and amodiaquine show significant cytotoxicity, with mechanisms involving neurotoxicity and apoptosis, respectively.[7][9] A thorough understanding of these cytotoxicity profiles and the underlying molecular pathways is essential for the rational design and clinical advancement of 4-aminoquinoline-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Amino-6-methoxyquinoline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-6-methoxyquinoline was publicly available at the time of this writing. The following disposal procedures are based on the general hazards associated with quinoline derivatives and aromatic amines. These classes of compounds are often toxic, potentially carcinogenic, and may pose significant environmental hazards. It is imperative that this chemical waste be handled by qualified personnel and disposed of through a licensed hazardous waste disposal company. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, regional, and national regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a designated chemical fume hood.

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
GlovesNitrile, chemical-resistant
Eye ProtectionSafety goggles or glasses with side shields
Protective ClothingLab coat
Respiratory ProtectionA respirator may be necessary if generating dust or aerosols.

An eyewash station and a safety shower must be readily accessible in the event of accidental exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Waste Identification and Segregation
  • Classification: Based on its chemical structure as a substituted quinoline and an aromatic amine, this compound should be presumptively classified as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. It should be collected as a distinct organic waste.

Waste Collection and Storage
  • Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material and have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.

Final Disposal Procedure
  • Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[1]

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste disposal vendors.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Decontamination of Empty Containers

Empty containers that have held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous organic waste.

  • Final Disposal: Once decontaminated, the container can be disposed of in the regular trash.

Experimental Workflow and Logical Relationships

To ensure all safety and regulatory steps are followed in the correct sequence, the following workflow diagram illustrates the disposal process for this compound.

Disposal Workflow for this compound A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate Waste B->C D Collect in Labeled Container C->D E Store in SAA with Secondary Containment D->E F Contact EHS for Pickup E->F G Professional Disposal (Incineration) F->G H Document Disposal G->H

Caption: Disposal workflow for this compound.

This structured approach ensures that all personnel are aware of the necessary precautions and procedural steps, thereby fostering a safer laboratory environment. For any uncertainties, always prioritize caution and consult with your EHS department.

References

Personal protective equipment for handling 4-Amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 4-Amino-6-methoxyquinoline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines and quinoline derivatives.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Proper personal protective equipment (PPE) is the primary defense against exposure.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[2][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes.[2][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[2][5][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.[2]

2. Handling the Compound:

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[2]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2]

  • Reactions: Conduct all reactions within a certified chemical fume hood.[2][7] Securely set up all glassware.

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[3][7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[8]

    • Collect liquid waste, including reaction residues and solvent rinses, in a separate, sealed, and clearly labeled hazardous waste container.[8]

    • Do not mix incompatible waste streams.

  • Container Management:

    • Keep waste containers tightly closed when not in use.[1][8]

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Final Disposal:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][8][9]

    • Never dispose of this compound down the sink.[7][9]

Experimental Workflow and Safety Protocols

start Start: Handling this compound prep Step 1: Pre-Handling Preparation - Conduct Risk Assessment - Verify Emergency Equipment - Don All Required PPE start->prep handling Step 2: Handling the Compound (Inside Chemical Fume Hood) - Weigh Solid - Prepare Solution - Conduct Reaction prep->handling post_handling Step 3: Post-Handling Procedures - Decontaminate Work Area - Doff PPE Correctly - Wash Hands Thoroughly handling->post_handling disposal Step 4: Waste Disposal - Segregate Solid & Liquid Waste - Use Labeled, Sealed Containers - Arrange for Professional Disposal post_handling->disposal end End: Procedure Complete disposal->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-Amino-6-methoxyquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.